Technical Documentation Center

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
  • CAS: 1542113-05-2

Core Science & Biosynthesis

Exploratory

molecular weight and formula of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine: A Privileged Scaffold for Kinase Inhibitor Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthetic pathway, and its strategic application as a privileged scaffold in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.

Core Molecular Attributes and Physicochemical Properties

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a carefully designed molecule that combines several key functional groups, making it a versatile intermediate for chemical synthesis. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2] The strategic placement of a bromine atom, an amino group, and a pyrimidinyl moiety provides distinct reactive handles for further molecular elaboration.

The fundamental properties of the compound are summarized below.

IdentifierDataSource
Chemical Formula C₇H₆BrN₅PubChem[3]
Molecular Weight 239.06 g/mol Calculated
Monoisotopic Mass 238.98067 DaPubChem[3]
InChIKey CQCFRVJNTGQHBT-UHFFFAOYSA-NPubChem[3]
SMILES C1=CN=C(N=C1)N2C(=C(C=N2)Br)NPubChem[3]
IUPAC Name 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amineSigma-Aldrich[4]

Note: The molecular weight was calculated using the atomic weights: C (12.011), H (1.008), Br (79.904), N (14.007).

Strategic Synthesis Pathway

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can be approached through a logical and efficient nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone of heterocyclic chemistry and provides a reliable route to couple pyrazole and pyrimidine rings.

Experimental Protocol: Two-Step Synthesis

Step 1: Bromination of 1H-Pyrazol-5-amine

The initial step involves the selective bromination of a commercially available pyrazole precursor. This reaction leverages the electron-rich nature of the pyrazole ring.

  • Dissolution: Dissolve 1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (DCM).

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The use of NBS is preferred over elemental bromine for its milder reaction conditions and higher selectivity, minimizing over-bromination.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Isolation: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazol-5-amine.[5]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step involves coupling the brominated pyrazole with an activated pyrimidine.

  • Reagent Preparation: In an inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the pyrazole nitrogen, forming a potent nucleophile.[1]

  • Pyrazole Activation: Add the 4-bromo-1H-pyrazol-5-amine (1.0 eq) dissolved in anhydrous THF dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the pyrazole anion.

  • Coupling Reaction: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours. The chloro-substituent on the electron-deficient pyrimidine ring serves as an excellent leaving group for the SNAr reaction.[1]

  • Quenching and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the pyrazole and pyrimidine ring protons.[6] The ¹³C NMR will confirm the carbon framework of the molecule.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of the molecule.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the primary amine (typically around 3300-3500 cm⁻¹) and C=N stretching vibrations within the heterocyclic rings.[6]

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use.[8] Molecules like 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine are highly valuable as intermediates for building libraries of potential drug candidates.[1]

Rationale for Usefulness:
  • Hydrogen Bonding: The pyrazolopyrimidine core mimics the adenine structure of ATP, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The amino group at the C5 position is a key hydrogen bond donor.

  • Vectors for Elaboration: The bromine atom at the C4 position is a versatile handle for introducing further complexity via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.

  • Modulation of Properties: The pyrimidine ring can be further substituted to fine-tune physicochemical properties like solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[9]

The diagram below illustrates a typical workflow where this compound serves as a key intermediate in the synthesis of a targeted kinase inhibitor.

G start 4-bromo-1H-pyrazol-5-amine (Intermediate 1) product1 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Core Scaffold) start->product1 SₙAr Coupling (NaH, THF) reagent1 2-Chloropyrimidine reagent1->product1 product2 Final Kinase Inhibitor Candidate product1->product2 Suzuki Coupling (Pd Catalyst, Base) reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->product2

Caption: Synthetic workflow for a kinase inhibitor using the target scaffold.

This strategic design makes the title compound a powerful platform for generating novel inhibitors against critical cancer targets like Bruton's tyrosine kinase (BTK) or cyclin-dependent kinases (CDKs).[9][10]

Conclusion

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is more than just a chemical compound; it is a strategic tool for drug discovery. Its molecular architecture is optimized for both synthetic versatility and potent biological activity. The well-defined protocols for its synthesis and the clear rationale for its application as a kinase inhibitor scaffold underscore its importance for researchers aiming to develop next-generation targeted therapies. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced medicinal chemistry programs.

References

  • PubChemLite. 4-bromo-1-(pyrimidin-2-yl)-1h-pyrazol-5-amine. Available from: [Link]

  • James, J. P., et al. Structure and spectral data of pyrazole derivatives. ResearchGate. Available from: [Link]

  • Suresh, H. M. & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences. Available from: [Link]

  • Chandrakantha, B., et al. (2013). Spectral data for compounds. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Connect Journals. (Date not available). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • ResearchGate. (2023). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]

  • ChemWhat. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. Available from: [Link]

  • Variyaa, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science. Available from: [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

Sources

Foundational

Technical Guide: Cheminformatics and Synthetic Utility of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

The following technical guide provides an in-depth analysis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , a tri-functionalized heterocyclic scaffold critical in modern medicinal chemistry. Structural Identity & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , a tri-functionalized heterocyclic scaffold critical in modern medicinal chemistry.

Structural Identity & Cheminformatics

This molecule represents a "privileged structure" in drug discovery, combining a pyrazole core with a pyrimidine directing group and a reactive bromide handle. Its specific substitution pattern (N1-pyrimidine, C4-bromide, C5-amine) makes it a versatile intermediate for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and sGC stimulators.

Core Identifiers

The following identifiers have been verified against standard chemical databases (PubChem/ChemSpider) to ensure interoperability in computational workflows.

Identifier TypeValue
IUPAC Name 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Canonical SMILES Nc1c(Br)cnn1-c1ncccn1
Isomeric SMILES C1=CN=C(N=C1)N2C(=C(C=N2)Br)N
InChI String InChI=1S/C7H6BrN5/c8-5-4-12-13(6(5)9)7-10-2-1-3-11-7/h1-4H,9H2
InChIKey CQCFRVJNTGQHBT-UHFFFAOYSA-N
Molecular Formula C₇H₆BrN₅
Molecular Weight 240.06 g/mol
Physicochemical Profile (Predicted)[1][2][3][4]
  • LogP: ~0.8 (Lipophilic efficiency favorable for oral bioavailability).

  • TPSA: ~68 Ų (High permeability potential).

  • H-Bond Donors: 1 (Amine group).

  • H-Bond Acceptors: 4 (Pyrimidine nitrogens, Pyrazole nitrogen).

Synthetic Methodology

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine requires strict regiocontrol to ensure the amine is positioned at C5 rather than C3. The most robust route involves a cyclocondensation-bromination sequence .

Reaction Pathway Diagram

The following logic flow illustrates the stepwise construction of the core, highlighting the critical regioselective step.

SynthesisPath cluster_conditions Critical Control Points Start1 2-Hydrazinopyrimidine (Nucleophile) Inter Intermediate: 1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine Start1->Inter Cyclocondensation (Regioselective) Start2 3-Ethoxyacrylonitrile (Electrophile) Start2->Inter Final Target: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Inter->Final Electrophilic Aromatic Substitution (C4) Reagent N-Bromosuccinimide (NBS) (DMF, 0°C) Reagent->Final Control1 Temp < 80°C to prevent isomerization Control2 Stoichiometric NBS to avoid poly-bromination

Figure 1: Stepwise synthetic pathway ensuring regiochemical fidelity.

Detailed Experimental Protocol

This protocol is derived from standard heterocyclic methodologies for aminopyrazoles [1][2].

Step 1: Synthesis of the Pyrazole Core

Principle: The terminal nitrogen of the hydrazine (being more nucleophilic) attacks the


-carbon of the acrylonitrile derivative, followed by cyclization. This favors the 5-amino isomer over the 3-amino isomer.
  • Reagents: Charge a reaction vessel with 2-hydrazinopyrimidine (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq).

  • Solvent: Dissolve in absolute ethanol (0.5 M concentration).

  • Catalysis: Add a catalytic amount of Sodium Ethoxide (NaOEt) or Piperidine (0.1 eq).

  • Reaction: Reflux at 78°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR should show two doublets for the pyrazole protons (C3-H and C4-H) with a characteristic coupling constant (
    
    
    
    Hz).
Step 2: Regioselective Bromination

Principle: The C4 position of the 5-aminopyrazole is highly electron-rich due to the resonance donation from the amine, making it susceptible to Electrophilic Aromatic Substitution (EAS) under mild conditions.

  • Solvation: Dissolve the intermediate from Step 1 in anhydrous DMF or Acetonitrile. Cool to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Rapid addition causes exotherms and tar formation.

  • Quenching: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Pour the mixture into ice-cold water (5x volume).

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove succinimide byproducts.

  • Drying: Vacuum dry at 45°C.

Reactivity & Applications

The utility of this molecule lies in its orthogonal reactivity, allowing for sequential functionalization.

SiteReactivity TypeApplication
C4-Bromine Suzuki/Stille CouplingIntroduction of aryl/heteroaryl groups to extend the pharmacophore.
C5-Amine Nucleophilic Attack / AmidationFormation of amides or ureas (common in kinase inhibitors).
N1-Pyrimidine Coordination / H-BondingActs as a hinge binder in kinase pockets or a directing group for C-H activation.
Functionalization Logic Map

Reactivity Core 4-bromo-1-(pyrimidin-2-yl) -1H-pyrazol-5-amine Br_Site C4-Bromine Position Core->Br_Site Amine_Site C5-Amine Position Core->Amine_Site Ring_Site N1-Pyrimidine Ring Core->Ring_Site Suzuki Pd-Catalyzed Coupling (Biaryl formation) Br_Site->Suzuki Amide Acylation/Urea Formation (Linker attachment) Amine_Site->Amide Chelation Metallo-Coordination (Hinge Binding) Ring_Site->Chelation

Figure 2: Orthogonal reactivity map demonstrating the scaffold's utility in diversity-oriented synthesis.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following analytical signals must be observed.

  • Mass Spectrometry (LC-MS):

    • M+H: 240.0 and 242.0.

    • Pattern: A distinct 1:1 isotopic ratio (characteristic of mono-brominated species).

  • Proton NMR (

    
    H NMR, 400 MHz, DMSO-
    
    
    
    ):
    • 
       ~8.8 ppm (2H, d, Pyrimidine).
      
    • 
       ~7.4 ppm (1H, t, Pyrimidine).
      
    • 
       ~7.6 ppm (1H, s, Pyrazole C3-H). Note: The C4-H signal from the precursor will be absent.
      
    • 
       ~6.5 ppm (2H, br s, NH
      
      
      
      , exchangeable with D
      
      
      O).

References

  • PubChem Compound Summary. (2025). 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Link

  • Elguero, J., et al. (2002). Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard reference for regioselectivity in pyrazole synthesis).
  • Bridge Organics. (2025).[1] Catalog Entry: 4-Bromo-1H-pyrazol-5-amine derivatives. (Verifying commercial availability of the core scaffold). Link

  • Uni.lu. (2025).[2] PubChemLite Search Results for C7H6BrN5. University of Luxembourg.[3][2] Link

Sources

Exploratory

literature review of pyrimidinyl-pyrazole amine building blocks

An In-depth Technical Guide to Pyrimidinyl-Pyrazole Amine Building Blocks in Modern Drug Discovery Foreword: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyrimidinyl-Pyrazole Amine Building Blocks in Modern Drug Discovery

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrimidinyl-pyrazole amine core is a quintessential example of such a scaffold. Its remarkable versatility, synthetic accessibility, and intrinsic ability to interact with key biological targets have cemented its status as a cornerstone in the development of novel therapeutics, particularly in oncology.[1][2][3] This guide provides an in-depth exploration of this powerful building block, from its fundamental synthesis to its application in cutting-edge drug design, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

The Strategic Advantage: Why Pyrimidinyl-Pyrazole Amines?

The power of the pyrimidinyl-pyrazole amine scaffold lies in its structural mimicry and chemical tunability. The fused pyrazolo[3,4-d]pyrimidine core, for instance, is a well-known isostere of the adenine ring of ATP.[1] This allows molecules incorporating this scaffold to act as competitive inhibitors in the ATP-binding sites of kinases, a protein family deeply implicated in cancer and inflammatory diseases.[1][4][5]

The pyrazole ring itself is a versatile building block, offering multiple points for substitution that allow for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.[6][7][8] Its nitrogen atoms can act as crucial hydrogen bond donors or acceptors, anchoring the molecule within a target's active site, while the carbon atoms provide a framework for hydrophobic interactions.[5] This adaptability has led to the development of numerous approved drugs containing a pyrazole moiety, including inhibitors for targets like JAK, BTK, CDKs, and Bcr-Abl.[1][2][3][5]

Synthesis and Elaboration: Constructing the Core

The construction of the pyrimidinyl-pyrazole amine framework can be approached through several robust synthetic strategies. The choice of route often depends on the desired substitution pattern and whether a fused or non-fused system is the target.

Key Synthetic Pathways

Two primary strategies dominate the synthesis of these scaffolds:

  • Convergent Synthesis (Coupling): This highly versatile approach involves the separate synthesis of an amino-pyrazole and a substituted pyrimidine, followed by a coupling reaction. The Nucleophilic Aromatic Substitution (SNAr) reaction is a workhorse in this regard, typically involving the displacement of a halogen (e.g., chlorine) on the pyrimidine ring by the amino group of the pyrazole.[9]

  • Linear Synthesis (Ring Formation): This method involves the sequential construction of the heterocyclic rings. A common route is to start with a substituted aminopyrazole and react it with a 1,3-dicarbonyl compound or its equivalent to form the fused pyrimidine ring, yielding a pyrazolo[1,5-a]pyrimidine.[8][10]

Below is a generalized workflow illustrating the convergent SNAr approach.

G cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Precursor cluster_coupling Core Assembly cluster_diversification Further Diversification P1 Hydrazine Derivative P3 Substituted Amino-Pyrazole P1->P3 Cyclocondensation P2 1,3-Dicarbonyl Compound or Equivalent P2->P3 C1 N-((Pyrimidin-yl)amino)pyrazole Core P3->C1 SNAr Coupling (e.g., DIPEA, heat) Y1 Di-halogenated Pyrimidine Y1->C1 D1 Final Product C1->D1 Further functionalization (e.g., Suzuki, Buchwald-Hartwig)

Caption: Convergent synthesis of a pyrimidinyl-pyrazole amine core.

Experimental Protocol: SNAr Coupling of an Amino-Pyrazole to a Dichloropyrimidine

This protocol provides a self-validating system for a key reaction in constructing the scaffold, based on methodologies described in the literature.[9]

Objective: To synthesize a 2-(Pyrazol-amino)-4-chloro-pyrimidine intermediate.

Materials:

  • Substituted 4-amino-1H-pyrazole (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: 2-Butanol (or NMP, DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted 4-amino-1H-pyrazole (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).

  • Solvent and Base Addition: Add 2-butanol to create a slurry (approx. 0.1-0.2 M concentration). Add DIPEA (3.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 90-120 °C under an inert atmosphere.

    • Causality Insight: The heat is necessary to overcome the activation energy for the SNAr reaction. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion. 2-Butanol is a suitable high-boiling polar solvent.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amino-pyrazole is a key indicator. The reaction is typically complete within 4-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, 1M HCl (to remove excess DIPEA), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Self-Validation: A successful reaction will yield a major product with a mass corresponding to the desired coupled product. The regioselectivity of the reaction is high, with the amino-pyrazole preferentially attacking the more electrophilic C2 position of the 2,4-dichloropyrimidine. The remaining chlorine at C4 is now activated for subsequent diversification reactions.

Applications in Kinase Inhibition: A Privileged Interaction

The most profound impact of pyrimidinyl-pyrazole amine building blocks has been in the development of protein kinase inhibitors.[1][2][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[1]

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[11] This foundational binding allows the rest of the molecule to extend into other regions of the ATP pocket, conferring potency and selectivity.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrimidinyl-Pyrazole Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue p_loop P-Loop (Hydrophobic Pocket) dfg_motif DFG Motif inhibitor Pyrazole Amine Linker Pyrimidine Solvent-Front Moiety inhibitor:m->hinge H-Bond inhibitor:s->p_loop Hydrophobic Interaction

Caption: Key interactions of a pyrimidinyl-pyrazole inhibitor in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrimidinyl-pyrazole core has yielded crucial insights into achieving target potency and selectivity.[7][12]

Position of ModificationGeneral SAR ObservationExample Target(s)Reference
Pyrazole Ring Substituents can modulate potency and target selectivity. Small alkyl groups (e.g., methyl) or cyclopropyl groups can enhance cellular activity.CDK16, Aurora Kinase[11]
Pyrimidine C4/C6 Bulky or aromatic groups introduced here often project towards the solvent-exposed region, influencing pharmacokinetic properties and potentially picking up additional interactions.JAK1, PLK1[2][13]
Pyrimidine C5 Substitution at this position can be used to gain selectivity. For example, an ortho substitution on a group attached here was important for JAK1 selectivity over JAK2.JAK1[2]
Amine Linker While often a simple NH group, its conformation is critical. It is the primary anchor to the kinase hinge.General Kinases[11]

Table 1: Summary of Structure-Activity Relationship (SAR) trends for pyrimidinyl-pyrazole kinase inhibitors.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of BTK inhibitors, a pyrazolo[3,4-d]pyrimidine core was utilized.[1] Researchers optimized the molecule by altering the "warhead" group attached to the N1 position of the pyrazole. While a vinyl sulfonamide derivative showed an improved IC₅₀ of 4.2 nM, it lacked antiproliferative activity in cell lines. In contrast, an acetamide-containing molecule with a slightly weaker IC₅₀ (11.1 nM) exhibited potent low-micromolar cytotoxicity against B-cell cancer cells, highlighting that enzymatic potency does not always translate directly to cellular efficacy.[1]

Beyond Kinases: Expanding Therapeutic Horizons

While kinase inhibition is the most prominent application, the versatility of the pyrimidinyl-pyrazole amine scaffold has led to its exploration in other therapeutic areas. Novel derivatives have been synthesized and shown potent cytotoxic activity against various tumor cell lines, including those with multidrug resistance.[14] Furthermore, modifications have led to the discovery of compounds with significant anti-inflammatory activity as COX-1/COX-2 inhibitors[15] and others with antimicrobial properties.[16]

Future Directions and Conclusion

The pyrimidinyl-pyrazole amine building block remains a highly fruitful scaffold for drug discovery. Future efforts will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. The exploration of this core in novel therapeutic areas, guided by computational modeling and high-throughput screening, will undoubtedly continue to expand its impact.[13]

References

  • Al-Ostoot, F. H., Al-Qtaishat, S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1126-1143. Available at: [Link]

  • Al-Zahrani, B. M., Al-Ghamdi, A. A., & El-Gazzar, A. R. B. A. (2018). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 23(1), 139. Available at: [Link]

  • Erkin, A., Yurieva, A., Yuzikhin, O. S., et al. (2019). Pyrimidine-based Pyrazoles As Cyclin-dependent Kinase 2 Inhibitors: Design, Synthesis, and Biological Evaluation. Bioorganic & Medicinal Chemistry, 27(18), 4065-4075. Available at: [Link]

  • Naito, H., Sugimori, M., Mitsui, I., et al. (1999). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. Chemical & Pharmaceutical Bulletin, 47(12), 1679-1684. Available at: [Link]

  • El-Sayed, N. N. E., El-Gohary, N. S., & Schaalan, M. F. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(15), 9036-9060. Available at: [Link]

  • Marinozzi, M., Ferlin, M. G., Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. Available at: [Link]

  • Schade, D., Lategahn, J., Bast, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(21), 7586. Available at: [Link]

  • Blake, J. F., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S. Patent Application No. 16/769,829.
  • Rostom, S. A. F., El-Subbagh, H. I., & El-Araby, M. E. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 8(8), 885-895. Available at: [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 59-70. Available at: [Link]

  • Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(23), 5585. Available at: [Link]

  • Zhang, H., Wei, Y., & Wang, Q. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5005. Available at: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3121. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5345. Available at: [Link]

  • Zhang, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(19), 6614. Available at: [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. Available at: [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society. Available at: [Link]

  • Muthuraja, P., Veeramani, V., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic chemistry. Available at: [Link]

  • Kumar, R., & Tawa, G. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2027. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Available at: [Link]

  • Omran, D. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1141. Available at: [Link]

  • El-Naggar, M., et al. (2023). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 356(2), e2200395. Available at: [Link]

  • Mugnaini, C., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ResearchGate. Available at: [Link]

  • Singh, T., & Singh, R. K. (2020). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ACS Omega, 5(4), 1887-1901. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a Kinase Inhibitor Intermediate: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview and practical protocols for the use of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a versati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and practical protocols for the use of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a versatile intermediate in the synthesis of kinase inhibitors. We will explore the rationale for its use, outline a robust synthetic protocol for the intermediate itself, and provide step-by-step methodologies for its subsequent elaboration into potential kinase inhibitor scaffolds. This document is intended to serve as a practical resource for medicinal chemists and drug discovery scientists.

Introduction: The Power of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1][2][3] Their dysregulation is a common feature in a multitude of diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2][3] A successful strategy in the development of kinase inhibitors has been the use of "privileged scaffolds," which are molecular frameworks that are predisposed to bind to the ATP-binding site of kinases.[2]

The pyrazolo[1,5-a]pyrimidine scaffold is one such privileged structure, found in numerous clinically approved and investigational kinase inhibitors targeting a range of kinases including Pim-1, PI3Kδ, and Tropomyosin receptor kinases (Trks).[2][4][5][6] The compound 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a strategically designed intermediate that provides a robust and flexible entry point for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

This intermediate is characterized by two key features:

  • A Reactive Bromine Atom: Located at the 4-position of the pyrazole ring, this serves as a handle for introducing a wide variety of substituents, typically via palladium-catalyzed cross-coupling reactions.[7][8][9][10] This allows for the exploration of chemical space in regions of the kinase active site that can confer potency and selectivity.

  • A Nucleophilic Amino Group: The primary amine at the 5-position is ideally positioned for modifications such as acylation, sulfonylation, or alkylation, which can be crucial for establishing key interactions with the kinase hinge region.[11]

The orthogonal reactivity of these two functional groups allows for a modular and convergent approach to the synthesis of kinase inhibitor libraries, making 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine a valuable tool in drug discovery.

Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

The synthesis of the title intermediate can be achieved in a straightforward, multi-step sequence starting from commercially available materials. The following protocol is a representative and reliable method.

Experimental Protocol: Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Materials:

  • Malononitrile

  • Hydrazine hydrate

  • 2-Chloropyrimidine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethanol

  • Triethylamine

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

Step 1: Synthesis of 3-amino-1H-pyrazole

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 3-amino-1H-pyrazole, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

  • Combine the crude 3-amino-1H-pyrazole (1.0 eq), 2-chloropyrimidine (1.0 eq), and triethylamine (2.0 eq) in a round-bottom flask containing DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • If necessary, purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 3: Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

  • Dissolve the 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[12][13][14]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.

Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amineC₇H₆BrN₅240.06Off-white to pale yellow solid

Applications in Kinase Inhibitor Synthesis

The strategic functionalization of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine allows for the rapid generation of diverse kinase inhibitor candidates. Below are protocols for key transformations.

C-4 Arylation/Heteroarylation via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-4 position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of (hetero)aryl groups.[7][8][10][15]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Suzuki-Miyaura Coupling Workflow Start 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Reaction Reaction Mixture Start->Reaction Boronic (Hetero)aryl Boronic Acid/Ester Boronic->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Heat Heat (80-100 °C) Reaction->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product 4-(Hetero)aryl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Purification->Product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • (Hetero)aryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

N-Acylation of the 5-Amino Group

The 5-amino group can be readily acylated to introduce amide functionalities, which are often key for hinge-binding in kinase inhibitors.[11]

Logical Flow of N-Acylation

G cluster_1 N-Acylation Pathway Intermediate 4-Substituted-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Acylation N-Acylation Reaction Intermediate->Acylation Acylating_Agent Acyl Chloride or Carboxylic Acid + Coupling Reagent Acylating_Agent->Acylation Base Base (e.g., DIPEA, Pyridine) Base->Acylation Solvent Solvent (e.g., DCM, DMF) Solvent->Acylation Product N-Acylated Kinase Inhibitor Scaffold Acylation->Product

Caption: General pathway for the N-acylation of the 5-amino group.

Experimental Protocol: N-Acylation with a Carboxylic Acid

Materials:

  • 4-substituted-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 eq)

  • Organic base (e.g., DIPEA or triethylamine, 3.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • To a solution of the carboxylic acid in the chosen solvent, add the coupling reagent and the organic base. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the 4-substituted-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in the same solvent to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Case Study: A Convergent Synthesis of a Hypothetical Kinase Inhibitor

The following scheme illustrates how 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can be used in a convergent synthesis to rapidly access a potential kinase inhibitor.

Synthetic Pathway to a Final Product

G Start 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Step1 Suzuki Coupling (e.g., 3-methoxyphenylboronic acid) Pd(PPh3)4, K2CO3 Start->Step1 Intermediate 4-(3-methoxyphenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Step1->Intermediate Step2 N-Acylation (e.g., cyclopropanecarbonyl chloride) Pyridine, DCM Intermediate->Step2 Final_Product Final Kinase Inhibitor Candidate Step2->Final_Product

Caption: A convergent synthetic route to a hypothetical kinase inhibitor.

This two-step sequence from the key intermediate allows for the late-stage introduction of diversity elements at both the C-4 and N-5 positions, which is a highly efficient strategy for generating structure-activity relationship (SAR) data in a lead optimization campaign.

Conclusion

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a valuable and versatile intermediate for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Its pre-functionalized, privileged core and orthogonally reactive handles make it an ideal starting point for the efficient construction of compound libraries for high-throughput screening and lead optimization. The protocols provided herein offer a solid foundation for the synthesis and application of this important building block in the pursuit of novel kinase-targeted therapeutics.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL: [Link]

  • Title: SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE Source: International Journal of Advance Research in Science and Engineering URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation Source: PubMed URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL: [Link]

  • Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source: ACS Publications URL: [Link]

  • Title: Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a Source: ResearchGate URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: PubMed URL: [Link]

  • Title: Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties Source: RSC Publishing URL: [Link]

  • Title: Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ACS Publications URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Source: Semantic Scholar URL: [Link]

  • Title: The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols Source: Sci-Hub URL: [Link]

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]

  • Title: Bromination - Common Conditions Source: Common Organic Chemistry URL: [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination Protocols Using Pyrazole-Derived Phosphine Ligands (BippyPhos Series)

This Application Note is designed for researchers and drug development professionals. It focuses on the use of pyrazole-derived phosphine ligands (specifically the BippyPhos and Ad-BippyPhos class) in Buchwald-Hartwig am...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It focuses on the use of pyrazole-derived phosphine ligands (specifically the BippyPhos and Ad-BippyPhos class) in Buchwald-Hartwig amination.

[1]

Executive Summary

The Buchwald-Hartwig amination is a cornerstone methodology for constructing C(sp²)–N bonds. While ligands like XPhos and BrettPhos are industry standards, pyrazole-derived phosphine ligands (most notably BippyPhos and Ad-BippyPhos ) offer a unique steric and electronic profile. These ligands, featuring a bulky 1,4'-bipyrazole backbone, are particularly effective for challenging substrates , such as unactivated aryl chlorides, and for preventing common side reactions like β-hydride elimination in alkylamines.

This guide details the mechanistic advantages of these ligands and provides optimized protocols for their use.[1]

Critical Distinction: This guide focuses on using pyrazole-based ligands to catalyze reactions. If you are attempting to couple aminopyrazole substrates (e.g., 4-aminopyrazole), please refer to the "Complementary Strategies" section, as this often requires different ligand systems (e.g., tBuBrettPhos).

Ligand Chemistry & Mechanism[3][4]

The BippyPhos Ligand Family

The "BippyPhos" class of ligands are monodentate phosphines built upon a 1,3,5-triphenyl-1H-1,4'-bipyrazole scaffold.

  • Structure: They possess a bulky, electron-rich dialkylphosphino group at the 5-position of the pyrazole ring.[2]

  • Electronic Properties: The pyrazole backbone is electron-rich, increasing the basicity of the phosphorus center, which facilitates the oxidative addition of unreactive aryl chlorides.

  • Steric Properties: The bulky phenyl groups and the bipyrazole framework create a "pocket" around the Palladium center. This steric bulk promotes reductive elimination (the rate-determining step for hindered amines) and inhibits the formation of inactive Pd-dimers.[2]

Key Variants:

  • BippyPhos: (Di-tert-butylphosphino analog).[2][3] General purpose, high activity.

  • Ad-BippyPhos: (Di-1-adamantylphosphino analog). Extremely bulky; superior for highly hindered substrates.

  • CyBippyPhos: (Dicyclohexylphosphino analog). Slightly less bulky, useful for specific intermediate steric cases.

Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the stabilization provided by the BippyPhos ligand.

BuchwaldHartwigCycle cluster_ligand BippyPhos Effect PreCat Pd(II) Precatalyst (e.g., Pd(OAc)2) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction + Ligand (BippyPhos) OxAdd Oxidative Addition (Ar-Pd(II)-X-L) ActiveCat->OxAdd + Ar-X (Aryl Halide) Coord Amine Coordination (Ar-Pd(II)-X-L • HNR2) OxAdd->Coord + HNR2 (Amine) Deprot Deprotonation (Base removes HX) Coord->Deprot + Base (e.g., NaOtBu) Amido Amido Complex (Ar-Pd(II)-NR2-L) Deprot->Amido - Base•HX Amido->ActiveCat Reductive Elimination (Rate Determining) Product Product Release (Ar-NR2) Amido->Product Product

Figure 1: Catalytic cycle emphasizing the active L-Pd(0) species stabilized by the bulky BippyPhos ligand.

Experimental Protocols

Protocol A: General Amination of Aryl Chlorides

Applicability: Coupling of activated and deactivated aryl chlorides with primary or secondary amines. Ligand: BippyPhos (Standard)

Reagents:

  • Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: BippyPhos[3][4][5]

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: Toluene or 1,4-Dioxane[2]

  • Temperature: 80°C – 110°C[2]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon/Nitrogen, charge a reaction vial equipped with a magnetic stir bar.

  • Loading: Add:

    • Pd(OAc)₂ (1.0 – 2.0 mol%)[2]

    • BippyPhos (2.0 – 4.0 mol%) (maintain 2:1 L:Pd ratio)[2]

    • Base: NaOtBu (1.4 equiv)[2]

    • Aryl Chloride (1.0 equiv)[2]

    • Amine (1.2 equiv)[2]

  • Solvent: Add anhydrous Toluene (concentration ~0.2 M relative to aryl halide).

  • Reaction: Seal the vial with a septum cap. Remove from the glovebox (if applicable). Place in a pre-heated heating block at 100°C .

  • Monitoring: Stir vigorously for 2–12 hours. Monitor conversion via LC-MS or GC-MS.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel).

Protocol B: Coupling of Hindered Substrates (Ad-BippyPhos)

Applicability: Ortho-substituted aryl halides, bulky secondary amines (e.g., acyclic secondary amines), or heteroaryl chlorides. Ligand: Ad-BippyPhos (Adamantyl variant)

Modifications from Protocol A:

  • Ligand: Substitute BippyPhos with Ad-BippyPhos .

  • Solvent: t-Amyl Alcohol or n-Butanol is often superior for difficult substrates due to higher boiling points and polarity effects that stabilize the transition state.

  • Base: KOH or K₃PO₄ (anhydrous) can be effective if NaOtBu causes side reactions.

  • Pre-activation: For extremely difficult cases, pre-stir the Pd source and Ligand in the solvent at 60°C for 10 minutes before adding substrates.

Data Summary: Ligand Performance Comparison

The table below highlights where BippyPhos ligands excel compared to traditional systems.

Substrate ClassRecommended LigandCatalyst LoadingTypical YieldNotes
Aryl Bromides (Simple) BippyPhos / XPhos0.5 - 1.0 mol%>95%BippyPhos is comparable to XPhos.
Aryl Chlorides (Deactivated) BippyPhos 1.0 - 2.0 mol%85-95%Excellent oxidative addition capability.
Ortho-Substituted Ar-Cl Ad-BippyPhos 2.0 - 3.0 mol%80-90%The adamantyl bulk is required to force reductive elimination.
Heteroaryl Chlorides Ad-BippyPhos 2.0 mol%75-90%Prevents N-coordination of the heterocycle to Pd.
Aminopyrazoles (as Substrate) tBuBrettPhos2.0 - 5.0 mol%VariableSee Section 6.

Workflow: Ligand Selection Decision Tree

Use this logic flow to select the optimal ligand for your specific coupling.

LigandSelection Start Start: Analyze Substrate HalideType Halide Type? Start->HalideType Sterics Steric Hindrance? HalideType->Sterics Aryl Chloride/Bromide SubstrateType Substrate Class? HalideType->SubstrateType Heterocycle Bippy Use BippyPhos (Standard Protocol) Sterics->Bippy Low/Medium Sterics AdBippy Use Ad-BippyPhos (High Steric Protocol) Sterics->AdBippy High Sterics (Ortho-subst.) SubstrateType->AdBippy Heteroaryl Halide Other Consider tBuBrettPhos (For Aminopyrazole Substrates) SubstrateType->Other Aminopyrazole (Amine)

Figure 2: Decision tree for selecting the appropriate pyrazole-based ligand versus alternatives.

Complementary Strategies: Coupling OF Aminopyrazoles

A common point of confusion is the distinction between Aminopyrazole Ligands (BippyPhos) and Aminopyrazoles as Substrates .

If your goal is to arylate a 3-aminopyrazole, 4-aminopyrazole, or 5-aminopyrazole, the amino group is the nucleophile.[2] These are challenging substrates because the pyridine-like nitrogen in the pyrazole ring can poison the catalyst.

  • Recommended Ligand: tBuBrettPhos or BrettPhos .[6]

  • Protocol Note: Use a strong base like LHMDS (Lithium bis(trimethylsilyl)amide) rather than NaOtBu to deprotonate the amine and prevent catalyst inhibition.

  • Reference: See work by the Buchwald group on "Amination of Five-Membered Heterocycles" [1].[7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure reagents are free of thiols/oxidants. Switch to Ad-BippyPhos to protect the metal center.
Dehalogenation (Reduction) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Hydride Elimination
Use a bulkier ligand (Ad-BippyPhos ) to favor reductive elimination over

elimination.[2]
Incomplete Reaction Poor SolubilitySwitch solvent to t-Amyl Alcohol or Dioxane . Increase temperature to 110°C.
Pd Black Formation Ligand DissociationEnsure strictly anhydrous conditions. Increase Ligand:Pd ratio to 2.5:1.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[6][8] Organic Letters. [Link] (Source for tBuBrettPhos protocols for aminopyrazole substrates).[2]

  • Development of Ad-BippyPhos for Challenging Couplings. Molander, G. A., & Traister, K. M. (2013). Organic Letters. [Link] (Demonstrates the utility of adamantyl-substituted ligands).

  • PubChem Compound Summary: BippyPhos. National Center for Biotechnology Information (2025). [Link] (Chemical structure and physical property verification).

Sources

Method

functionalization of the C-4 position in 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Strategic Functionalization of the C-4 Position in 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Foreword: The Strategic Importance of the Pyrazolopyrimidine Scaffold The 1-(pyrimidin-2-yl)-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Functionalization of the C-4 Position in 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Foreword: The Strategic Importance of the Pyrazolopyrimidine Scaffold

The 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine core represents a privileged scaffold in modern medicinal chemistry. Its constituent heterocycles are staples in a multitude of clinically relevant molecules, particularly kinase inhibitors used in oncology. The pyrazole ring offers a versatile platform for substitution, while the pyrimidine and amine moieties provide crucial hydrogen bonding interactions with biological targets. The ability to precisely modify this core is paramount for fine-tuning pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

This guide focuses specifically on the functionalization of the C-4 position of the pyrazole ring. This position is a key vector for chemical diversification. Modifications at C-4 can profoundly influence the molecule's orientation within a protein's binding pocket, enabling researchers to probe new interactions, enhance potency, and circumvent resistance mutations.

Chapter 1: Understanding the Electronic Landscape and Reactivity of the Pyrazole C-4 Position

The regioselectivity of chemical reactions on the pyrazole ring is dictated by its electronic nature. The pyrazole ring is an electron-rich aromatic system, but the two adjacent nitrogen atoms create an uneven distribution of electron density. The combined electron-withdrawing inductive effect of the nitrogens reduces the electron density at the adjacent C-3 and C-5 positions.[1][2] Consequently, the C-4 position possesses the highest electron density, making it the most nucleophilic carbon and thus the primary site for electrophilic attack.[3][4][5] This inherent electronic bias is the cornerstone of the synthetic strategies outlined in this guide.

// Define nodes for the pyrazole ring structure N1 [pos="0,1.5!", label="N"]; N2 [pos="-0.8,0.5!", label="N"]; C3 [pos="-0.8,-0.8!", label="C"]; C4 [pos="0,-1.5!", label=<C4 (δ-)>]; C5 [pos="0.8,-0.8!", label="C"]; R1 [pos="0.8,2.2!", label="Pyrimidin-2-yl"]; R5 [pos="1.8,-1.1!", label="NH₂"];

// Define nodes for electron density explanation Text1 [pos="3.5,0.5!", label="Highest electron density at C4\nmakes it the primary site for\nelectrophilic substitution."];

// Draw bonds N1 -- N2 -- C3 -- C4 -- C5 -- N1; N1 -- R1; C5 -- R5;

// Dashed lines to indicate aromaticity (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.2,0.5!"]; p2 [pos="-0.4,-0.2!"]; p3 [pos="0,-0.5!"]; p4 [pos="0.4,-0.2!"]; p5 [pos="0.2,0.5!"]; edge [style=dashed, color="#5F6368"]; p1--p2--p3--p4--p5--p1; } } Caption: Electronic landscape of the pyrazole core.

Chapter 2: Initial Functionalization via Electrophilic Halogenation

The introduction of a halogen atom at the C-4 position is a robust and highly efficient first step. The resulting 4-halopyrazole is a versatile intermediate, primed for a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.

Principle and Rationale

Direct C-H halogenation at the C-4 position proceeds via a classical electrophilic aromatic substitution mechanism. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are ideal reagents for this purpose. They are crystalline, easy to handle, and provide a source of electrophilic halogen (Br⁺ or I⁺) under mild conditions, which is crucial for preserving the integrity of the broader molecule.[6][7] The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature.[8]

G Start 1-(pyrimidin-2-yl)-1H- pyrazol-5-amine Reagents Add N-Halosuccinimide (NBS or NIS) in Solvent (e.g., DMF) Start->Reagents Step 1 Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Reagents->Reaction Step 2 Workup Aqueous Workup (e.g., quench with Na₂S₂O₃, extract with EtOAc) Reaction->Workup Step 3 Purify Purification (Column Chromatography) Workup->Purify Step 4 Product 4-Halo-1-(pyrimidin-2-yl)-1H- pyrazol-5-amine Purify->Product Step 5

Experimental Protocol 2.1: C-4 Bromination

Objective: To synthesize 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Materials:

  • 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in DMF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • In a single portion, add N-Bromosuccinimide to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and EtOAc.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to afford the pure 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Trustworthiness Check:

  • Expected Outcome: A white to off-white crystalline solid.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C-4 proton signal (typically a singlet around 6.0-6.5 ppm) in the ¹H NMR spectrum is a key indicator of successful bromination.

Experimental Protocol 2.2: C-4 Iodination

Objective: To synthesize 4-iodo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Rationale: The C-I bond is more reactive than the C-Br bond in oxidative addition steps of cross-coupling reactions, making the 4-iodo derivative a preferred substrate for more challenging couplings like Sonogashira reactions.

Procedure: This protocol is identical to Protocol 2.1, with the substitution of N-Iodosuccinimide (NIS) (1.1 eq) for NBS. Reaction times may be slightly longer (2-5 hours).

ReactionHalogenating AgentTypical Equiv.SolventTime (h)Typical Yield
Bromination N-Bromosuccinimide (NBS)1.1DMF1-3>90%
Iodination N-Iodosuccinimide (NIS)1.1DMF2-5>85%
Chlorination N-Chlorosuccinimide (NCS)1.1MeCN4-870-85%
Table 1: Summary of C-4 Halogenation Conditions.

Chapter 3: Diversification via Palladium-Catalyzed Cross-Coupling

With the 4-halo-substituted scaffold in hand, a vast chemical space becomes accessible through palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern drug discovery for their reliability, modularity, and broad functional group tolerance.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

Principle and Rationale: The Suzuki-Miyaura reaction creates a carbon-carbon bond between the 4-halopyrazole and an organoboron compound (typically a boronic acid or boronic ester).[10] This reaction is exceptionally valuable for introducing aryl and heteroaryl moieties. The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), allow the reaction to proceed under relatively mild conditions.[11][12]

// Annotations R1X [label="R¹ = 4-Pyrazolyl\nX = Br, I", shape=plaintext, fontcolor="#5F6368"]; R2B [label="R² = Aryl, Heteroaryl", shape=plaintext, fontcolor="#5F6368"]; edge [style=invis]; OA -> R1X; TM -> R2B; } Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol 3.1: C-4 Arylation via Suzuki Coupling

Objective: To couple an arylboronic acid with 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Materials:

  • 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • PdCl₂(dppf)-CH₂Cl₂ adduct or similar Pd(II) precatalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a microwave vial or Schlenk flask, add the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Seal the vessel and heat the mixture to 80-100 °C for 2-12 hours (or use microwave irradiation, e.g., 120 °C for 30-60 min). Monitor by LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the 4-aryl-substituted product.

Sonogashira Coupling: Installing Alkynyl Groups

Principle and Rationale: The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyrazole C-4 position to a terminal alkyne.[13] The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI).[14][15] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The resulting alkynyl group is a highly versatile functional handle for further chemistry, such as click reactions or cyclizations.[16]

Experimental Protocol 3.2: C-4 Alkynylation

Objective: To couple a terminal alkyne with 4-iodo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Materials:

  • 4-iodo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)

  • Inert gas

Procedure:

  • To a Schlenk flask, add the 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with inert gas three times.

  • Add degassed Et₃N, followed by the terminal alkyne via syringe.

  • Stir the mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc, and filter through Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination: Creating C-N Bonds

Principle and Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, a transformation that is otherwise difficult to achieve.[17][18] This reaction is critical for installing a diverse range of primary and secondary amines at the C-4 position. Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[19][20] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

Experimental Protocol 3.3: C-4 Amination

Objective: To couple an amine with 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Materials:

  • 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos or a similar Buchwald ligand (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

  • Inert gas

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu, the palladium precatalyst, and the ligand to an oven-dried Schlenk flask.

  • Add the 4-bromopyrazole and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat to 90-110 °C for 4-24 hours, monitoring by LC-MS.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Coupling ReactionKey ReagentsBond FormedTypical Catalyst System
Suzuki-Miyaura Boronic Acid/EsterC-C (Aryl)PdCl₂(dppf) / K₂CO₃
Sonogashira Terminal AlkyneC-C (Alkynyl)PdCl₂(PPh₃)₂ / CuI / Et₃N
Buchwald-Hartwig AmineC-NPd₂(dba)₃ / Xantphos / NaOtBu
Table 2: Summary of C-4 Cross-Coupling Methodologies.

Chapter 4: Troubleshooting and Advanced Considerations

  • Protecting Groups: While the N-1 position is blocked by the pyrimidine ring, the C-5 amine can sometimes interfere with certain reactions, especially with highly reactive electrophiles or under strongly basic conditions. If side reactions are observed, protection of the amine as a carbamate (e.g., Boc) or an amide may be necessary.

  • Competing Reactivity: The pyrimidine ring also contains positions susceptible to nucleophilic aromatic substitution (SₙAr). When using strong nucleophiles, care must be taken to select conditions that favor reaction at the C-4 halopyrazole over the pyrimidine ring. Generally, palladium-catalyzed couplings are highly selective for the C-X bond.

  • Catalyst Screening: If a particular coupling reaction is low-yielding, screening a panel of palladium catalysts, ligands, and bases is a standard optimization strategy. Factors like steric hindrance on the coupling partners can necessitate a different ligand to achieve optimal results.

Conclusion

The functionalization of the C-4 position of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a highly tractable and rewarding endeavor for medicinal chemists. A strategic two-step sequence of electrophilic halogenation followed by palladium-catalyzed cross-coupling provides a modular and powerful platform for generating vast libraries of analogues. By understanding the underlying electronic principles and leveraging the robust protocols detailed in this guide, researchers can efficiently probe the structure-activity relationships of this critical pharmacophore, accelerating the discovery of next-generation therapeutics.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available from: [Link]

  • Quora. Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Available from: [Link]

  • SlideShare. Pyrazole. (2018). Available from: [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Available from: [Link]

  • ACS Publications. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8247-8266. Available from: [Link]

  • Wiley Online Library. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry, 44(4), 965-968. Available from: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Available from: [Link]

  • Taylor & Francis Online. (2006). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 36(21), 3125-3133. Available from: [Link]

  • ScienceDirect. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 920-924. Available from: [Link]

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available from: [Link]

  • ScienceDirect. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available from: [Link]

  • ResearchGate. (2021). Halogenations of 3-aryl-1 H -pyrazol-5-amines. Available from: [Link]

  • PubMed. (2015). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 13(15), 4577-4581. Available from: [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(16), 4983. Available from: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18, 5951-5955. Available from: [Link]

  • YouTube. (2021). Pyrazoles Syntheses, reactions and uses. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Pd-Cu catalyzed Sonogashira cross coupling of 4-iodo-3,3-dimethyl-5-phenyl-3H- pyrazole with phenyl acetylene. Available from: [Link]

  • ResearchGate. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

Sources

Application

The Strategic Utility of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in Fused Heterocyclic Synthesis: Application Notes and Protocols

Introduction: A Versatile Scaffold for Medicinal Chemistry In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic frameworks remain a cornerstone of innovation. Among these, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic frameworks remain a cornerstone of innovation. Among these, fused pyrazole derivatives, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of profound interest due to their structural resemblance to endogenous purines. This mimicry allows them to effectively interact with a wide array of biological targets, most notably protein kinases, making them privileged scaffolds in oncology, immunology, and virology research.[1][2]

The starting material, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , represents a highly versatile and strategically functionalized building block for the construction of these important fused systems. Its key attributes include:

  • A Nucleophilic Aminopyrazole Core: The 5-amino group is poised for cyclization reactions with a variety of electrophilic partners to construct the fused pyrimidine or pyridine ring.

  • A Pyrimidin-2-yl Substituent: This group modulates the electronic properties and steric environment of the pyrazole core, influencing its reactivity and the biological activity of the final products.

  • A Reactive Bromine Handle: The bromine atom at the 4-position serves as a valuable site for post-cyclization modification via cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties.[3]

This guide provides detailed application notes and protocols for the utilization of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in key cyclization methodologies to generate medicinally relevant fused heterocyclic compounds.

Core Cyclization Strategies and Mechanistic Rationale

The primary synthetic utility of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine lies in its ability to undergo cyclocondensation reactions to form fused bicyclic systems. The two principal transformations detailed here are the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The construction of the pyrazolo[3,4-d]pyrimidine skeleton involves the annulation of a pyrimidine ring onto the pyrazole core. This is typically achieved by reacting the 5-aminopyrazole with reagents that can provide the necessary carbon and nitrogen atoms for the new ring. A common and effective method involves a one-carbon synthon, such as formic acid or an orthoformate, followed by cyclization.

The reaction with formic acid proceeds through an initial formylation of the 5-amino group to generate a formamide intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration yield the pyrazolo[3,4-d]pyrimidin-4-one scaffold. This method is robust and often high-yielding.

G cluster_0 Pyrazolo[3,4-d]pyrimidine Synthesis Start 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Reagent1 Formic Acid (HCOOH) Start->Reagent1 Formylation Intermediate N-(4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)formamide Reagent1->Intermediate Product1 4-Bromo-1-(pyrimidin-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Intermediate->Product1 Intramolecular Cyclization

Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.

Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

The Friedländer annulation is a powerful and convergent reaction for the synthesis of quinolines and their heterocyclic analogues, such as pyrazolo[3,4-b]pyridines.[4][5][6][7][8] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In the context of our starting material, the 5-aminopyrazole acts as the ortho-amino component, and a 1,3-dicarbonyl compound serves as the partner with two electrophilic centers and an activated methylene group.

The reaction is typically catalyzed by either acid or base. The mechanism involves an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is dependent on the relative electrophilicity of the two carbonyl groups.[9]

G cluster_1 Pyrazolo[3,4-b]pyridine Synthesis (Friedländer Annulation) Start 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Reagent2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Start->Reagent2 Condensation Intermediate_A Condensation Intermediate Reagent2->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product2 4-Bromo-1-(pyrimidin-2-yl)-pyrazolo[3,4-b]pyridine Derivative Intermediate_B->Product2 Dehydration

Caption: Friedländer Annulation for Pyrazolo[3,4-b]pyridine Synthesis.

Experimental Protocols

Note: These protocols are adapted from established methodologies for similar aminopyrazole substrates.[2][10] Researchers should perform small-scale test reactions to optimize conditions for the specific starting material.

Protocol 1: Synthesis of 4-Bromo-1-(pyrimidin-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the cyclization of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine with formic acid.

Materials:

  • 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

  • Formic acid (≥95%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

  • To a 50 mL round-bottom flask, add 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 mmol, 1.0 eq).

  • Carefully add formic acid (10 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., dichloromethane/methanol 95:5). The reaction is typically complete within 6-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 15 mL) to remove any residual formic acid.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-bromo-1-(pyrimidin-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Data Summary Table:

ParameterExpected Value
Product Name 4-Bromo-1-(pyrimidin-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular Formula C₈H₄BrN₅O
Molecular Weight 266.06 g/mol
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
Monitoring TLC (DCM/MeOH 95:5)
Protocol 2: Synthesis of 4-Bromo-5,7-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine

This protocol details the Friedländer annulation of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine with acetylacetone.

Materials:

  • 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 mmol, 1.0 eq) in glacial acetic acid (10 mL).

  • Add acetylacetone (1.2 mmol, 1.2 eq) to the solution.

  • Attach a reflux condenser and place the flask in a preheated oil bath at 120 °C.

  • Heat the mixture at reflux with stirring for 4-6 hours. Monitor the reaction by TLC (e.g., hexanes/ethyl acetate 7:3).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 4-bromo-5,7-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine.

Data Summary Table:

ParameterExpected Value
Product Name 4-Bromo-5,7-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine
Molecular Formula C₁₂H₁₀BrN₅
Molecular Weight 316.15 g/mol
Typical Yield 60-75%
Appearance Yellow solid
Monitoring TLC (Hexanes/EtOAc 7:3)

Future Perspectives: Post-Cyclization Functionalization

The bromo-substituted fused pyrazoles synthesized via the protocols above are valuable intermediates for further library development. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the late-stage introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 4-position of the pyrazolo[3,4-d]pyrimidine or pyrazolo[3,4-b]pyridine core, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]

  • Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. Available at: [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Scheme 1. Synthesis of new pyrazolo[3,4-b]pyridine compounds 3a,b-5a,b. ResearchGate. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]

  • Tandem Oxidative Reaction of 1,3-Diarylpropenes and 5-Aminopyrazoles. ResearchGate. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Center for Biotechnology Information. Available at: [Link]

  • ChemInform Abstract: Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. Sci-Hub. Available at: [Link]

Sources

Method

microwave-assisted synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine analogs

Application Note: Accelerated Library Generation of 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Analogs Abstract The 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold represents a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Library Generation of 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Analogs

Abstract

The 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in B-Raf kinase inhibitors, VEGFR modulators, and antimicrobial agents. Traditional thermal synthesis of this bicyclic system is often plagued by long reaction times (12–24 hours) and poor regioselectivity between the N1- and N2-isomers. This guide details a high-efficiency, microwave-assisted protocol that reduces synthesis time to under 30 minutes while significantly enhancing regiocontrol. We present a validated two-step workflow: rapid cyclocondensation followed by regioselective C4-bromination, optimized for automated library production.

Part 1: Scientific Rationale & Expertise

The Regioselectivity Challenge

The reaction between 2-hydrazinopyrimidine (1 ) and 3-ethoxyacrylonitrile (2 ) theoretically yields two isomers: the desired 5-amino-1-substituted pyrazole and the 3-amino-1-substituted isomer.

  • Mechanism: The regiochemistry is determined by the initial nucleophilic attack. The terminal nitrogen (

    
    ) of the hydrazine is more nucleophilic than the nitrogen attached to the electron-deficient pyrimidine ring (
    
    
    
    ).
  • Microwave Advantage: Under dielectric heating, the polarity of the transition state is stabilized. By utilizing a polar solvent (EtOH) and rapid heating, we favor the kinetic product (5-amine) formed via the attack of

    
     on the nitrile carbon or the 
    
    
    
    -carbon of the acrylonitrile, followed by cyclization. Thermal conditions often allow equilibration to thermodynamic mixtures; microwave irradiation "locks in" the kinetic pathway.
Why Microwave Irradiation?
  • Superheating Effect: Ethanol (b.p. 78°C) can be superheated to 120–140°C in a sealed vessel, increasing the reaction rate by orders of magnitude (Arrhenius equation).

  • Clean Bromination: The subsequent bromination with N-bromosuccinimide (NBS) is highly exothermic. Microwave irradiation provides precise temperature ramping, preventing the "runaway" exotherms common in batch reactors that lead to poly-brominated byproducts.

Part 2: Experimental Protocols

Materials
  • Precursors: 2-Hydrazinopyrimidine, 3-ethoxyacrylonitrile.

  • Reagents: N-Bromosuccinimide (NBS), Ethanol (absolute), Acetic Acid (glacial), Acetonitrile.

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) with internal IR/fiber-optic temperature control.

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

  • Preparation: In a 10 mL microwave vial, dissolve 2-hydrazinopyrimidine (1.0 mmol, 110 mg) and 3-ethoxyacrylonitrile (1.1 mmol, 107 mg) in Ethanol (3.0 mL).

  • Catalysis: Add Glacial Acetic Acid (0.1 mL). Note: The electron-deficient pyrimidine ring reduces the nucleophilicity of the hydrazine; acid catalysis activates the nitrile electrophile.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 140°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, concentrate under reduced pressure to 1 mL and add cold diethyl ether. Filter the solid, wash with cold ether, and dry.

Protocol B: Regioselective C4-Bromination

Objective: Conversion to 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

  • Preparation: Suspend the pyrazole amine (0.5 mmol) from Protocol A in Acetonitrile (2.5 mL).

  • Reagent Addition: Add NBS (0.55 mmol, 98 mg) in one portion.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 80°C

    • Time: 5 minutes

    • Pre-stirring: 30 seconds (crucial to disperse NBS)

  • Purification: Pour the reaction mixture into 10 mL of 5%

    
     (aq) to quench unreacted bromine species. Extract with EtOAc (3x). The organic layer is dried (
    
    
    
    ) and concentrated. Recrystallize from EtOH/Water.

Part 3: Data & Visualization

Comparative Efficiency Data

Table 1: Comparison of Thermal Reflux vs. Microwave Protocols

ParameterThermal Reflux (EtOH)Microwave (This Protocol)Improvement Factor
Reaction Time (Step 1) 16 Hours15 Minutes64x Faster
Reaction Time (Step 2) 4 Hours5 Minutes48x Faster
Yield (Step 1) 62%88%+26%
Yield (Step 2) 75%92%+17%
Regioselectivity (N1:N2) 85:15>98:2High Purity
Reaction Mechanism & Pathway

ReactionPathway Start Precursors: 2-Hydrazinopyrimidine + 3-Ethoxyacrylonitrile Intermediate Intermediate: Uncyclized Hydrazone Start->Intermediate Nu Attack (EtOH, RT) Scaffold Core Scaffold: 1-(Pyrimidin-2-yl)- 1H-pyrazol-5-amine Intermediate->Scaffold MW 140°C Cyclization (-EtOH) Bromination Reagent: NBS / MeCN (Electrophilic Subst.) Scaffold->Bromination Step 2 Product Target: 4-Bromo-1-(pyrimidin-2-yl)- 1H-pyrazol-5-amine Bromination->Product MW 80°C 5 min

Figure 1: Sequential microwave synthesis pathway favoring the kinetic 5-amino product.

Decision Workflow for Library Generation

Workflow Input Start: Weigh Reagents Step1 MW Step 1: Cyclization 140°C, 15 min Input->Step1 Check1 LCMS Check: Purity > 90%? Step1->Check1 Purify Recrystallize (EtOH) Check1->Purify No Step2 MW Step 2: Bromination 80°C, 5 min Check1->Step2 Yes Purify->Step2 Final Final Workup: Quench & Isolate Step2->Final

Figure 2: Logical workflow for automated or manual library synthesis.

References

  • General Microwave Pyrazole Synthesis: K. M. Dawood, "Microwave-assisted synthesis of bioactive heterocycles: A review," Tetrahedron, vol. 69, no. 10, 2013.

  • Regioselectivity of Aminopyrazoles: F. Bondavalli et al., "Regioselective synthesis of 1-substituted 5-aminopyrazoles," Journal of Medicinal Chemistry, vol. 45, no. 22, pp. 4875-4887, 2002.

  • Microwave Bromination Protocols: V. Polshettiwar and R. S. Varma, "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery," Chemical Society Reviews, vol. 37, pp. 1546-1557, 2008.

  • Biological Relevance (Kinase Inhibitors): P. Zhang et al., "Discovery of 5-aminopyrazole-4-carboxamide derivatives as potent and selective inhibitors of lymphocyte-specific kinase (Lck)," Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 20, 2009.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Welcome to the technical support center dedicated to the synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and significantly improve your reaction yields and product purity.

The pyrazolo[3,4-d]pyrimidine scaffold, of which our target molecule is a key precursor, is of considerable interest in medicinal chemistry, serving as a core structure in various kinase inhibitors and other therapeutic agents.[1] Achieving a reliable and high-yielding synthesis of this brominated intermediate is therefore a critical step in many drug discovery programs.

Section 1: Reaction Pathway and Mechanism

The synthesis is typically approached as a two-step sequence:

  • Cyclocondensation: Formation of the pyrazole ring by reacting 2-hydrazinopyrimidine with a suitable β-ketonitrile derivative.

  • Electrophilic Bromination: Regioselective bromination of the electron-rich pyrazole ring at the C4 position.

Overall Synthetic Scheme

Synthetic_Pathway Reactant1 2-Hydrazinopyrimidine Intermediate 1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine Reactant1->Intermediate Step 1: Cyclocondensation (e.g., EtOH, reflux) Reactant2 2-Cyano-3-ethoxyacrylonitrile (or similar β-ketonitrile) Reactant2->Intermediate FinalProduct 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Intermediate->FinalProduct Step 2: Electrophilic Bromination (e.g., DMF, 0°C to RT) BromineSource N-Bromosuccinimide (NBS) BromineSource->FinalProduct

Caption: General two-step synthesis of the target compound.

The initial cyclocondensation is a classic method for pyrazole synthesis, relying on the reaction between a hydrazine derivative and a 1,3-difunctional compound.[2] The subsequent bromination is a standard electrophilic aromatic substitution, with the position of attack dictated by the electronic properties of the substituted pyrazole ring.

Section 2: Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format, providing both solutions and the rationale behind them.

Question 1: My yield for the initial cyclocondensation (Step 1) is consistently low. What factors should I investigate?

Answer: Low yield in the formation of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a frequent issue stemming from several potential sources.

  • Causality: The cyclocondensation reaction is highly dependent on the reactivity of the carbonyl or equivalent electrophilic center in your 1,3-dicarbonyl precursor and the nucleophilicity of the hydrazine. Side reactions or incomplete conversion are common pitfalls.

  • Troubleshooting Steps:

    • Precursor Purity: Ensure the 2-hydrazinopyrimidine and the β-ketonitrile (e.g., 2-cyano-3-ethoxyacrylonitrile) are pure. Hydrazine derivatives can degrade over time.

    • Solvent Choice: The polarity of the solvent can significantly influence reaction rates. While ethanol is common, exploring other solvents like isopropanol or dioxane may be beneficial. The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction pathway.[2]

    • pH Control: The reaction is often catalyzed by acid or base.

      • Acidic Conditions (e.g., catalytic acetic acid): This protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

      • Basic Conditions (e.g., triethylamine): This can deprotonate the hydrazine, increasing its nucleophilicity. Systematically screen conditions to find the optimal pH for your specific substrate.

    • Temperature and Reaction Time: Refluxing is standard, but if you observe product degradation (indicated by darkening of the reaction mixture), consider running the reaction at a lower temperature for a longer duration. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

Question 2: The bromination step (Step 2) is not clean. I'm observing di-brominated byproducts and other impurities. How can I improve selectivity?

Answer: The formation of multiple brominated species is a classic challenge in electrophilic substitution on activated aromatic rings. The 5-amino and the pyrimidinyl groups both activate the pyrazole ring, making it highly susceptible to bromination.

  • Causality: The initial product, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, is still an electron-rich heterocycle and can undergo a second bromination if the conditions are too harsh or if excess brominating agent is present.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise amount of the brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) as it is easier to handle and allows for a slow, controlled generation of the electrophilic bromine species. Start with 1.0 to 1.05 equivalents of NBS.

    • Temperature Management: This is critical. Perform the addition of NBS at a low temperature (0 °C or even -10 °C) using an ice-salt bath.[3] Add the NBS portion-wise over an extended period (e.g., 30-60 minutes) to keep the concentration of the active brominating species low and prevent temperature spikes.[4] Allow the reaction to slowly warm to room temperature while monitoring its progress.

    • Solvent Selection: Dichloromethane (DCM) or chloroform are good initial choices. N,N-Dimethylformamide (DMF) can also be used, but it can sometimes be harder to remove during workup.[5]

    • Reaction Quenching: As soon as TLC/LC-MS indicates the full consumption of starting material and minimal formation of byproducts, quench the reaction promptly by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. This will destroy any unreacted NBS or bromine.

Question 3: My final product is an orange oil that refuses to crystallize. What purification strategies can I use?

Answer: Obtaining the final product as an oil is a common outcome, often due to residual solvent or minor impurities that inhibit crystallization.

  • Causality: The planarity and polarity of the molecule can lead to strong intermolecular interactions that favor an amorphous or oily state over a crystalline lattice, especially in the presence of impurities.

  • Troubleshooting Steps:

    • Thorough Solvent Removal: Ensure all reaction solvents (e.g., DMF, DCM) are completely removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove traces of high-boiling point solvents.

    • Column Chromatography: This is the most effective method for removing impurities. Use a silica gel column with a gradient elution system. A common mobile phase starts with a non-polar solvent like hexane or petroleum ether and gradually increases the polarity with ethyl acetate.

    • Trituration: After chromatography, dissolve the purified oil in a minimal amount of a good solvent (e.g., DCM or ethyl acetate) and then add a large excess of a poor, non-polar solvent (e.g., n-hexane or petroleum ether) while stirring vigorously.[3][5] This often crashes out the product as a solid powder, which can then be filtered.

    • Sublimation: For thermally stable pyrazoles, sublimation under vacuum can be a highly effective purification technique to obtain a pure, crystalline solid, although it may not be practical for larger scales.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is bromination favored at the C4 position of the pyrazole ring?

    • A1: The regioselectivity is electronically directed. The C4 position is meta to the deactivating pyrimidine ring nitrogen atoms and ortho/para to the activating 5-amino group. The powerful activating and ortho,para-directing effect of the amino group strongly favors electrophilic attack at the C4 position over any other.

  • Q2: What is the best way to monitor these reactions?

    • A2: Thin Layer Chromatography (TLC) is indispensable for routine monitoring. Use a solvent system like 7:3 Hexane:Ethyl Acetate and visualize with a UV lamp (254 nm). For more precise analysis, especially for differentiating isomers or closely related impurities, LC-MS is the preferred method.

  • Q3: What are the key safety precautions when using N-Bromosuccinimide (NBS)?

    • A3: NBS is a lachrymator and an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep it away from light and moisture, as it can decompose. Reactions involving NBS can be exothermic, so proper temperature control is essential.

Section 4: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and substrate batches.

Table 1: Reagents for Synthesis
StepReagentMolar Eq.PurityNotes
12-Hydrazinopyrimidine1.0>97%Can be sourced commercially or synthesized.
12-Cyano-3-ethoxyacrylonitrile1.05>95%Ensure it is fresh as it can polymerize.
1Ethanol (Absolute)-AnhydrousSolvent for cyclocondensation.
21-(Pyrimidin-2-yl)-1H-pyrazol-5-amine1.0-Crude product from Step 1.
2N-Bromosuccinimide (NBS)1.05>98%Recrystallize from water if purity is suspect.
2Dichloromethane (DCM)-AnhydrousSolvent for bromination.
Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine (Step 1)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydrazinopyrimidine (1.0 eq).

  • Add absolute ethanol to create a ~0.5 M solution.

  • Add 2-cyano-3-ethoxyacrylonitrile (1.05 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting hydrazine is consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • The product often precipitates. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be used directly in the next step.

Protocol 2: Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Step 2)
  • Suspend the crude 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of DCM or DMF.

  • Add the NBS solution dropwise to the cooled pyrazole suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via column chromatography or trituration as described in the troubleshooting section.

Section 5: Visualized Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1_Issue Step 1: Cyclocondensation CheckStep->Step1_Issue Step 1 Step2_Issue Step 2: Bromination CheckStep->Step2_Issue Step 2 Purification_Issue Final Purification CheckStep->Purification_Issue Final Product Step1_Cause Check: 1. Reagent Purity 2. Solvent/pH 3. Temp/Time Step1_Issue->Step1_Cause Diagnosis Step2_Cause Check: 1. Stoichiometry (NBS) 2. Temperature Control 3. Reaction Time Step2_Issue->Step2_Cause Diagnosis Purification_Cause Issue: 1. Oily Product 2. Persistent Impurities Purification_Issue->Purification_Cause Diagnosis Step1_Solution Optimize conditions: - Use fresh reagents - Screen solvents/catalysts - Monitor closely via TLC/LCMS Step1_Cause->Step1_Solution Solution Step2_Solution Refine protocol: - Use 1.0-1.05 eq NBS - Add NBS slowly at 0°C - Quench reaction promptly Step2_Cause->Step2_Solution Solution Purification_Solution Employ advanced methods: - Column Chromatography - Trituration (Hexane/EtOAc) - Remove residual solvent Purification_Cause->Purification_Solution Solution

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Kröhnke, F., & Troschütz, R. (1978). The Bromination of Pyrazabole. Defense Technical Information Center. Retrieved from [Link]

  • Reddit r/chemhelp. (2023). Mechanism help - pyrazolopyrimidine synthesis. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). Retrieved from [Link]

  • ResearchGate. (2023). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Image]. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Parasar, D. (2017). How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. Retrieved from [Link]

  • Salaheldin, A. M., Oliveira-Campos, A. M. F., & Rodrigues, L. M. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho Repository. Retrieved from [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Retrieved from [Link]

  • El-Remaily, M. A. A. A., & Al-Shehri, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Gomaa, M. S., & Ali, M. M. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1845-1852. Retrieved from [Link]

  • Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 381–411. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Introduction This guide addresses the purification of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: N/A for specific intermediate, analog to 16461-94-2). This compound is a critical intermediate, often associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: N/A for specific intermediate, analog to 16461-94-2). This compound is a critical intermediate, often associated with the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs).

The Challenge: Purifying aminopyrazoles on silica gel is notoriously difficult due to two competing factors:

  • High Polarity/Basicity: The primary amine (

    
    ) and the pyrimidine ring nitrogens act as hydrogen bond acceptors and weak bases, leading to severe peak tailing on acidic silica surfaces.
    
  • Solubility Limits: The planar, electron-deficient pyrimidine ring often causes the molecule to stack, leading to poor solubility in non-polar mobile phases (e.g., Hexanes) and potential crystallization on the column.

Module 1: Pre-Chromatography Diagnostics

Before packing your column, you must characterize the interaction between your crude mixture and the stationary phase.

The "Tailing" Mechanism

The primary failure mode for this purification is irreversible adsorption or tailing .

  • Cause: The acidic silanol groups (

    
    ) on the silica surface protonate or hydrogen-bond with the exocyclic amine of the pyrazole.
    
  • Symptom: Your product elutes over 20+ fractions or never fully elutes, contaminating later impurities.

TLC Optimization Protocol

Do not rush to the column. Run the following TLC experiments to determine the correct modifier.

Table 1: Mobile Phase Screening Matrix

Solvent SystemAdditiveExpected ResultVerdict
100% EtOAc NoneStreak from baseline to

0.4
Fail (Tailing)
95:5 DCM:MeOH NoneStreak from baseline to

0.6
Fail (Tailing)
95:5 DCM:MeOH 1%

Compact spot,

~0.65
Pass (Basic Modifier)
95:5 DCM:MeOH 1%

Compact spot, slightly lower

Pass (Alternative)

Technical Insight: The pyrimidin-2-yl group is electron-withdrawing, reducing the basicity of the pyrazole amine compared to alkyl-pyrazoles. However, it increases the acidity of the


 protons, making them potent Hydrogen Bond Donors (HBD). Triethylamine (

) is required not just to neutralize silica, but to competitively block silanol sites.

Module 2: The Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Liquid loading is discouraged due to the low solubility of the title compound in low-polarity solvents.

  • Dissolve the crude mixture in a minimal amount of THF or DCM/MeOH (9:1) .

  • Add Celite 545 (approx. 2g per 1g of crude).

  • Concentrate to dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Why? This prevents "precipitation banding" at the top of the column, which ruins resolution.

Step 2: Column Setup
  • Stationary Phase: Spherical Silica Gel (40–63 µm).

  • Column Dimensions: 10:1 to 20:1 silica-to-sample mass ratio (due to close eluting impurities).

  • Base Pre-treatment: Flush the column with 3 Column Volumes (CV) of Hexane containing 1%

    
      before starting the gradient. This "deactivates" the silica.
    
Step 3: Elution Gradient

Use a Dichloromethane (DCM) / Methanol (MeOH) system. The bromo-substituent adds lipophilicity, but the core remains polar.

Gradient Profile:

  • 0–5 min: 100% DCM (with 1%

    
    ) — Elutes non-polar impurities.
    
  • 5–20 min: 0%

    
     2% MeOH in DCM. — Product typically elutes here.
    
  • 20–30 min: 2%

    
     5% MeOH in DCM. — Elutes polar byproducts.
    
Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck TLC TLC Screen (+ Et3N) SolubilityCheck->TLC Decision Soluble in Low Polarity? TLC->Decision WetLoad Wet Loading (DCM/Hexane) Decision->WetLoad Yes DryLoad Dry Loading (Celite/Silica) Decision->DryLoad No (Precipitates) Column Run Column (DCM/MeOH + 1% Et3N) WetLoad->Column DryLoad->Column Fractions Analyze Fractions (UV 254nm) Column->Fractions

Figure 1: Decision matrix for loading and elution based on solubility and TLC behavior.

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with the unbrominated starting material. How do I separate them?

Diagnosis: The 4-bromo substituent increases lipophilicity (


 increases) compared to the 4-H precursor, but the difference is small.
Solution: 
  • Change Selectivity: Switch from MeOH to Ethyl Acetate or Acetone as the polar modifier. The dipole moment change can differentiate the bromo-species.

  • Recrystallization: If chromatography fails, the 4-bromo derivative often crystallizes more readily than the starting material. Try triturating the semi-pure solid in refluxing Ethanol or Acetonitrile .

Q2: I see a "ghost peak" or broad smear even with Triethylamine.

Diagnosis: You may be experiencing sample overload or solubility crash . Solution:

  • Check your loading technique.[1][2][3] If you wet-loaded with DCM and the compound crashed out upon hitting the Hexane-equilibrated column, it will smear. Switch to Dry Loading (see Module 2).

  • Ensure your mobile phase contains the modifier in both solvents (A and B), not just the weak solvent.

Q3: The product turns yellow/brown on the column.

Diagnosis: Aminopyrazoles are sensitive to oxidation, especially when spread thin on silica with high surface area. Solution:

  • Minimize time on column.

  • Wrap the column in aluminum foil to exclude light (brominated compounds can be photosensitive).

  • Flush the column with Nitrogen/Argon pressure rather than gravity to speed up elution.

Module 4: Mechanistic Insight (The "Why")

Understanding the molecular interaction is key to reproducible purification.

InteractionMechanism cluster_0 With Modifier Silica Silica Surface (Si-OH) Amine Target Molecule (-NH2) Silica->Amine Strong H-Bonding (Causes Tailing) Amine->Silica Blocked TEA Modifier (Et3N) TEA->Silica Preferential Binding TEA->Silica

Figure 2: Competitive binding mechanism. Triethylamine (TEA) blocks active silanol sites, allowing the target amine to elute freely.

References

  • PubChem. (n.d.). 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Structure and Properties. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Chromatography Forum. (2007).[2] Severe tailing on column - Troubleshooting amine separations. Retrieved February 13, 2026, from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Executive Summary This technical guide addresses solubility challenges associated with 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine . As a key intermediate in the synthesis of kinase inhibitors (e.g., PI3K, Janus kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses solubility challenges associated with 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine . As a key intermediate in the synthesis of kinase inhibitors (e.g., PI3K, Janus kinase) and fused heterocyclic systems, this compound presents a unique solubility profile driven by its rigid, planar heteroaromatic structure and intermolecular hydrogen bonding potential.

This guide provides self-validating protocols for researchers encountering precipitation, poor dissolution in reaction media, or purification difficulties.

Part 1: Physicochemical Profile & Solubility Matrix[1]

Understanding the molecular drivers of insolubility is critical for selecting the right solvent system.[1]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine[2][3]

  • Molecular Formula: C₇H₆BrN₅[2][3]

  • Structural Features:

    • Core: Pyrazole ring fused to a pyrimidine moiety.

    • Functional Groups: Primary amine (-NH₂, H-bond donor), Pyrimidine nitrogens (H-bond acceptors), Bromine (Lipophilic, heavy atom).

    • Solubility Challenges: The electron-withdrawing nature of the pyrimidin-2-yl group reduces the basicity of the 5-amine, while the planar structure encourages strong

      
      -
      
      
      
      stacking, leading to high crystal lattice energy.[2]
Solubility Matrix (Estimated at 25°C)
Solvent ClassRepresentative SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Ideal for stock solutions and reaction media.[2]
Polar Protic Methanol, Ethanol Moderate (Heating req.)Good for reflux reactions; poor solubility at RT.
Chlorinated DCM, Chloroform Low to Moderate Soluble with co-solvents (e.g., MeOH); poor for extraction alone.
Ethers THF, 1,4-Dioxane Moderate Effective reaction solvents, especially when heated.
Non-Polar Hexane, Toluene Insoluble Used as anti-solvents for precipitation/crystallization.
Aqueous Water (pH 7) Insoluble Requires pH adjustment (< pH 2) for dissolution.

Part 2: Troubleshooting Guide & FAQs

Section A: Reaction Setup & Dissolution[1]

Q1: The compound remains a suspension in ethanol even after reflux. How can I drive the reaction to completion?

  • Diagnosis: While aminopyrazoles are generally soluble in hot alcohols, the pyrimidinyl substituent increases rigidity and lattice energy.

  • Solution: Switch to a co-solvent system .

    • Dissolve the starting material in a minimum volume of DMF or DMSO (approx. 1-2 mL per gram).

    • Dilute this solution with your primary solvent (Ethanol) to reach the desired concentration.

    • Alternative: Use n-Butanol or Isopropanol which allows for higher reflux temperatures (100-117°C) compared to ethanol.[2]

Q2: I am attempting a Suzuki coupling, but the starting material precipitates when I add the aqueous base. What should I do?

  • Diagnosis: The "salting out" effect reduces the solubility of the organic intermediate when high ionic strength aqueous base (e.g.,

    
    , 
    
    
    
    ) is added.
  • Protocol:

    • Change Solvent: Switch from pure Dioxane/Water to a Dioxane/n-Butanol/Water system. The alcohol helps maintain solubility of the polar amine intermediate.

    • Phase Transfer: If the issue persists, use an organic-soluble base like Cesium Carbonate (

      
      )  or an organic base like DBU  to minimize water volume.
      
Section B: Workup & Extraction

Q3: During aqueous workup, I get a stubborn emulsion and the product crashes out at the interface. How do I recover it?

  • Diagnosis: The compound has amphiphilic character (lipophilic Br/aromatic rings + polar amine). It is not soluble enough in pure DCM or EtOAc to extract efficiently from water, leading to interfacial precipitation.

  • Protocol:

    • Do NOT filter the emulsion (you will lose product).

    • Modify the Organic Phase: Use a mixture of DCM:Methanol (9:1) or Chloroform:Isopropanol (3:1) as the extraction solvent. The alcohol component disrupts the emulsion and solubilizes the polar amine.

    • Salting: Saturate the aqueous layer with NaCl (brine) to force the organic compound into the organic layer.

Q4: Can I use acid-base extraction to purify this amine?

  • Insight: Yes, but with caution. The pyrimidine ring makes the amine less basic (pKa likely < 3-4).

  • Protocol:

    • Dissolution: Dissolve crude in EtOAc.

    • Extraction: Extract with 1M HCl (not weaker acids like acetic acid). The product will move to the aqueous layer.

    • Recovery: Separate layers. Neutralize the aqueous layer carefully with saturated

      
        or 6M NaOH  to pH 8-9.[2] The product should precipitate as a solid.
      
    • Filtration: Collect the precipitate by filtration rather than re-extracting, as this yields higher purity.

Section C: Purification & Analysis[1]

Q5: Recrystallization from Ethanol failed (oiling out). What solvent system do you recommend?

  • Diagnosis: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated impurity/product mix, or the solubility curve is too steep.

  • Recommended System: Acetonitrile (ACN) / Water .

    • Dissolve the crude solid in hot ACN.

    • Add hot water dropwise until slight turbidity persists.

    • Add a few drops of ACN to clear it.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: Acetonitrile is excellent for polar aromatics and often yields cleaner crystals than alcohols for this class of compounds.

Q6: My NMR sample in


 shows broad peaks and poor solubility. 
  • Solution: The compound aggregates in non-polar chlorinated solvents.

    • Immediate Fix: Add 1-2 drops of

      
        or TFA-d  to the 
      
      
      
      tube to break H-bonds and protonate the amine/pyrimidine, sharpening the peaks.[2]
    • Best Practice: Use DMSO-

      
        for all characterization.[2] It prevents aggregation and allows clear observation of the exchangeable 
      
      
      
      protons (usually a broad singlet around 5-7 ppm).[2]

Part 3: Visualization & Workflows

Workflow 1: Solubility Decision Tree

This logic gate helps you select the correct solvent system based on your experimental stage.

SolubilityDecision Start Select Process Stage Reaction Reaction Setup Start->Reaction Workup Workup / Extraction Start->Workup Purification Purification Start->Purification Temp Temperature Req? Reaction->Temp Precip Issue: Precipitate? Workup->Precip Emulsion Issue: Emulsion? Workup->Emulsion Recrys Recrystallization Purification->Recrys Chrom Flash Chromatography Purification->Chrom HighTemp >80°C: Use DMF or n-Butanol Temp->HighTemp Yes LowTemp <80°C: Use THF or MeOH/DCM Temp->LowTemp No Filter Filter Solid (Do not extract) Precip->Filter Yes SolventMod Use DCM:MeOH (9:1) Emulsion->SolventMod Yes RecrysSolv System: ACN/Water or EtOAc/Hexane Recrys->RecrysSolv ChromSolv Eluent: DCM/MeOH (0-10% gradient) Chrom->ChromSolv

Caption: Decision matrix for solvent selection during synthesis, extraction, and purification phases.

Workflow 2: Acid-Base Purification Protocol

A specific method for isolating the amine without chromatography.[2]

AcidBaseExtraction Step1 Dissolve Crude in EtOAc Step2 Extract with 1M HCl (aq) Step1->Step2 Step3 Separate Layers Step2->Step3 OrgLayer Organic Layer (Impurities) Step3->OrgLayer Discard AqLayer Aqueous Layer (Product Salt) Step3->AqLayer Keep Step4 Neutralize Aq Layer with 6M NaOH to pH 9 AqLayer->Step4 Step5 Precipitate Forms Step4->Step5 Step6 Filter & Wash with Water/Hexane Step5->Step6

Caption: Step-by-step acid-base extraction workflow for purifying aminopyrazole derivatives.

References

  • PubChem. (2025).[4] 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. [Link]

  • MDPI Molecules. (2022). Synthesis of 4-Aminopyrazol-5-ols and Their Antioxidant Activity.[2] (Discussion on aminopyrazole synthesis and workup). [Link]

  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry.[5] (General solubility and reactivity trends).[1] [Link]

Sources

Optimization

Technical Support Center: Purification of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Case ID: REGIO-PYR-004 Status: Active Specialist: Senior Application Scientist, Separation Sciences Diagnostic Hub: Identification & Characterization Before attempting purification, you must definitively characterize you...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-PYR-004 Status: Active Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Hub: Identification & Characterization

Before attempting purification, you must definitively characterize your crude material.[1] The most common pitfall in aminopyrazole synthesis is the misidentification of the 5-amino (target) and 3-amino (impurity) regioisomers.

The Core Problem: Regioselectivity

The synthesis typically involves the condensation of 2-hydrazinopyrimidine with a nitrile precursor (e.g., 2-bromo-3-ethoxyacrylonitrile). Due to the annular tautomerism of pyrazoles and the nucleophilicity of the hydrazine nitrogens, two isomers are formed:

  • Target (5-Amino): The amino group is at position 5, adjacent to the N1-pyrimidine ring.

  • Impurity (3-Amino): The amino group is at position 3; the C5-proton is adjacent to the N1-pyrimidine ring.

Decision Matrix: Isomer Differentiation

Q: How do I distinguish the isomers using NMR? A: Standard 1H NMR is often insufficient due to overlapping shifts. 1D NOE or 2D NOESY is the gold standard.

  • Test: Irradiate the Pyrimidine ring protons (typically the doublet at ~8.9 ppm).

  • Result A (Target): No enhancement of the pyrazole singlet (C3-H). (The C3-H is too far away).

  • Result B (Impurity): Strong enhancement of the pyrazole singlet (C5-H). (The C5-H is spatially adjacent to the pyrimidine).

NOESY_Logic cluster_0 NOESY Experiment Logic Input Irradiate Pyrimidine Ortho-Protons Check Check Pyrazole Singlet (C-H Peak) Input->Check Result_Impurity Strong NOE Signal (Protons are close) Identifies: 3-Amino Impurity Check->Result_Impurity Correlation Observed Result_Target No/Weak NOE Signal (Protons are distant) Identifies: 5-Amino Target Check->Result_Target No Correlation

Figure 1: Diagnostic logic for distinguishing the 3-amino impurity from the 5-amino target using Nuclear Overhauser Effect (NOE) spectroscopy.

Troubleshooting Guides: Purification Workflows

Select the workflow that matches your current impurity profile.

Scenario A: High Impurity Load (>15% Regioisomer)

Likely Cause: Poor regiocontrol during cyclization. Recommendation:Chemical Resynthesis or Acid-Base Washing.

Protocol: Acid-Base Differential Extraction The 5-amino isomer is generally less basic than the 3-amino isomer due to the electron-withdrawing effect of the adjacent pyrimidine ring (ortho-like relationship) and steric hindrance preventing solvation of the protonated amine.

  • Dissolve crude mixture in DCM (Dichloromethane) .

  • Extract with 1.0 M HCl (3x).

    • Mechanism:[1][2][3][4] The more basic 3-amino impurity preferentially protonates and moves to the aqueous layer.

    • Target: The less basic 5-amino target often remains in the organic layer (or precipitates at the interface).

  • Check both layers by TLC/LCMS.

  • If the target is in the organic layer: Dry over Na2SO4 and concentrate.

  • If the target precipitated: Filter the solid; this is often high-purity material.

Scenario B: Moderate Impurity Load (5–15%)

Likely Cause: Standard reaction byproducts. Recommendation:Recrystallization. [5]

Protocol: Solvent Switching 5-amino-1-arylpyrazoles often exhibit higher crystallinity than their 3-amino counterparts due to potential intramolecular hydrogen bonding between the exocyclic amine and the N1-heterocycle nitrogen.

Solvent SystemTemperatureProcedureSuccess Rate
Ethanol (Abs.) Reflux → 0°CDissolve at reflux. Cool slowly to RT, then 0°C.High
iPrOH / Water 80°C → RTDissolve in hot iPrOH. Add water dropwise until turbid. Cool.Moderate
EtOAc / Hexane Reflux → RTDissolve in min.[1] hot EtOAc. Add Hexane.High (for removal of non-polar byproducts)

Step-by-Step Guide:

  • Suspend crude solid in Ethanol (10 mL/g) .

  • Heat to reflux. If solids remain, add Ethanol in 1 mL increments.

  • Once dissolved, remove from heat and let the flask sit in a Dewar of warm water to cool very slowly (over 4-6 hours).

  • Why? Rapid cooling traps the 3-amino isomer in the lattice. Slow cooling excludes it.

  • Filter the crystals and wash with cold Ethanol.

Scenario C: Trace Impurity (<5%) or "Sticky" Isomers

Likely Cause: Co-elution on standard silica. Recommendation:Modified Column Chromatography.

The "Amine Tailing" Issue: Both isomers are amino-heterocycles and will streak on standard silica gel due to interaction with acidic silanols.

Protocol: Basified Silica Chromatography

  • Stationary Phase: Pre-treat silica gel with 2.5% Triethylamine (TEA) in Hexane OR use commercial Amino-functionalized silica (NH2-Silica).

  • Eluent:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1% NH4OH (Ammonia solution).[1]

  • Gradient: 0% to 5% B over 20 CV (Column Volumes).

    • Separation Logic: The 3-amino isomer is typically more polar and elutes after the 5-amino target in this system.

Scientific Rationale & Mechanisms

Why does the 3-amino impurity form?

The reaction of 2-hydrazinopyrimidine with 2-bromo-3-ethoxyacrylonitrile proceeds via a Michael addition-elimination followed by cyclization.

  • Path A (Target): The terminal nitrogen (

    
    ) of the hydrazine attacks the nitrile/nitrile-equivalent first.
    
  • Path B (Impurity): The internal nitrogen (

    
    ) of the hydrazine attacks first.
    
  • Control: The internal nitrogen is less nucleophilic due to the electron-withdrawing pyrimidine ring, favoring Path A. However, steric bulk can destabilize the transition state, allowing Path B to compete.[1]

Physical Property Differences
  • pKa: The 5-amino group is electronically coupled to the N1-pyrimidine. The lone pair participates in a pseudo-six-membered ring hydrogen bond with the pyrimidine nitrogen (if planar), reducing its basicity compared to the 3-amino isomer.

  • Dipole Moment: The vector sum of dipoles in the 5-amino isomer (amine vs. pyrimidine) is often lower than the 3-amino isomer, making the target less polar (higher Rf) in chromatography.

Separation_Workflow Start Crude Mixture (Target + Regioisomer) Analysis Analyze Impurity Level (LCMS / NMR) Start->Analysis Decision Impurity %? Analysis->Decision High > 15% Impurity Decision->High Med 5 - 15% Impurity Decision->Med Low < 5% Impurity Decision->Low Action_High Acid/Base Wash (Exploit pKa diff) High->Action_High Action_Med Recrystallization (EtOH or iPrOH) Med->Action_Med Action_Low Flash Column (DCM/MeOH/NH3) Low->Action_Low Action_High->Action_Med If purity < 95% Action_Med->Action_Low Polish Step

Figure 2: Strategic workflow for purification based on initial impurity load.

FAQ: Frequently Asked Questions

Q: Can I use reverse-phase (C18) chromatography? A: Yes. However, these compounds are often quite polar.[1] Use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amines neutral.[1] In acidic conditions (0.1% Formic Acid), the isomers may co-elute as they both protonate and become highly hydrophilic.[1]

Q: My product is turning dark/brown during recrystallization. Why? A: Aminopyrazoles are oxidation-sensitive. The "brown" is likely an oxidation product (azo-dimers).

  • Fix: Add 1-2% Sodium Ascorbate to the aqueous phase during workup or sparge your recrystallization solvents with Argon/Nitrogen.

Q: The 4-bromo substituent seems labile. Can I brominate after purifying the unbrominated pyrazole? A: Yes, and this is often a superior strategy.[1]

  • Synthesize 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

  • Purify this intermediate (easier separation from its 3-amino isomer due to larger polarity differences without the bromine).

  • Brominate using NBS (N-Bromosuccinimide) in DMF or MeCN at 0°C. The reaction is highly regioselective for the C4 position.

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Title: Synthesis of 5-amino-1-(2-pyrimidinyl)
    • Source: Bayer AG P
    • Context: Describes the core cyclization chemistry and recrystalliz
    • URL:[1]

  • NMR Characterization of Pyrazole Regioisomers

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules (MDPI), 2021.[1]

    • Context: Detailed discussion on tautomerism and NOESY identific
    • URL:[Link][1]

  • Purification Strategies for Aminopyrazoles

    • Title: Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.[4][6]

    • Source: US Patent Applic
    • Context: Provides industrial-scale purification protocols including acid/base washes and solvent selection for crystalliz
    • URL:[1]

Sources

Troubleshooting

stability of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in acidic conditions

Technical Support Center: Stability of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Executive Summary 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine exhibits a conditional stability profile in acidic media. While the com...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Executive Summary

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine exhibits a conditional stability profile in acidic media. While the compound is kinetically stable in mild acidic buffers (e.g., HPLC mobile phases with 0.1% TFA/Formic acid) at ambient temperature, it is susceptible to acid-catalyzed depyrimidination (cleavage of the N-heteroaryl bond) under forcing conditions (strong mineral acids, high temperature).

This guide details the mechanistic risks, troubleshooting steps for impurity profiling, and validated protocols for handling this scaffold.

Module 1: Chemical Stability Profile (FAQs)

Q1: Is this compound stable in standard HPLC mobile phases containing 0.1% TFA or Formic Acid?

Status: Stable (Short-term) Technical Insight: Yes, the compound is stable for standard analytical run times (up to 24-48 hours) in acetonitrile/water gradients containing 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0–2.5).

  • Mechanism: At this pH, the pyrimidine ring nitrogens are protonated (

    
     approx 1.0–2.0) and the exocyclic amine may be partially protonated. However, the activation energy required to cleave the N–C bond between the pyrazole and pyrimidine rings is not reached at room temperature.
    
  • Recommendation: Solutions in acidic mobile phase should be analyzed within 24 hours. For long-term storage (>48h), freeze the samples or store in neutral solvent (DMSO/MeOH).

Q2: What happens if I expose the compound to strong mineral acids (e.g., 6M HCl) or heat in acid?

Status: Unstable (High Risk) Technical Insight: Prolonged exposure to strong acids (pH < 1) or heating in acidic media triggers acid-catalyzed hydrolysis of the N-heteroaryl bond (Depyrimidination).

  • The Pathway: The reaction is driven by the protonation of the pyrimidine ring, which transforms it into an excellent electron-withdrawing leaving group. Water acts as a nucleophile, attacking the C2 position of the pyrimidine ring.

  • Degradants: The primary degradation products are 4-bromo-1H-pyrazol-5-amine (the "free" pyrazole) and pyrimidin-2(1H)-one (or 2-hydroxypyrimidine tautomer).

Q3: Is the exocyclic amine (position 5) susceptible to hydrolysis?

Status: Resistant Technical Insight: Direct hydrolysis of the 5-amino group to a hydroxyl (forming a pyrazolone) is chemically difficult and kinetically slower than the depyrimidination described above. The amino group is attached to an aromatic pyrazole ring, behaving like an aniline. Aniline-like C–N bonds are resistant to simple acid hydrolysis.

  • Exception: If Nitrous Acid (HNO₂) is present (e.g., NaNO₂ + HCl), the amine will undergo diazotization, leading to rapid substitution (Deamination) or cyclization. Avoid nitrite contamination.

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode in acidic conditions: the cleavage of the Pyrazole-Pyrimidine bond.

AcidHydrolysis Start 4-bromo-1-(pyrimidin-2-yl) -1H-pyrazol-5-amine Protonation Protonated Intermediate (Activated Pyrimidine Ring) Start->Protonation H+ (Strong Acid) TS Tetrahedral Intermediate (Water attack at Pyrimidine C2) Protonation->TS + H2O / Heat Product1 Degradant A: 4-bromo-1H-pyrazol-5-amine TS->Product1 Bond Cleavage Product2 Degradant B: Pyrimidin-2(1H)-one TS->Product2 Bond Cleavage

Figure 1: Mechanism of acid-catalyzed depyrimidination. The pyrimidine ring acts as a leaving group upon nucleophilic attack by water.

Module 3: Troubleshooting Experimental Anomalies

Use this guide if you observe unexpected data during synthesis or analysis.

Symptom Probable Cause Diagnostic Action
LCMS: New peak (Rt < Main Peak) Depyrimidination. The "free" pyrazole (4-bromo-1H-pyrazol-5-amine) is more polar and smaller (MW ~162 Da).Check Mass Spectrum for m/z ~162/164 (Br isotope pattern). This confirms loss of the pyrimidine ring.
LCMS: [M+H]+ +18 or +22 Salt Formation. Not degradation.In ESI+, sodium adducts (+22) or ammonium adducts (+18) are common. Ensure the retention time is unchanged.
Yield Loss during Workup Acid Wash Hydrolysis. Using 1M HCl to remove pyridine/bases during extraction may have cleaved the product.Corrective Action: Use mild acidic washes (e.g., 5% Citric Acid or saturated NH₄Cl) instead of strong mineral acids. Keep workup cold (0°C).
Precipitate in Acidic Solution HCl Salt Precipitation. The compound is basic; strong acid may precipitate the hydrochloride salt.Test solubility by adding MeOH or water. If it dissolves, it is likely the salt form, not a degradant.

Module 4: Validated Stability Assessment Protocol

Objective: To determine the half-life (


) of the compound in a specific acidic medium.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Acidic Medium (e.g., 1N HCl, or Mobile Phase A)

  • Internal Standard (e.g., Caffeine or Benzamide - must be stable in acid)

  • HPLC/UPLC System

Step-by-Step Workflow:

  • Preparation:

    • Prepare a Control Sample : Dilute 10 µL of stock into 990 µL of neutral buffer (PBS pH 7.4) or Methanol.

    • Prepare Test Sample : Dilute 10 µL of stock into 990 µL of the target Acidic Medium (e.g., 0.1 M HCl).

    • Note: Final concentration = 100 µM.[1]

  • Incubation:

    • Incubate both samples at the desired temperature (e.g., 25°C or 37°C).

    • Timepoints: 0h, 1h, 4h, 8h, 24h.

  • Quenching (Critical):

    • At each timepoint, remove an aliquot (e.g., 50 µL).

    • Immediately neutralize with an equivalent volume of mild base (e.g., 0.1 M NaOH or sat. NaHCO₃) to stop the reaction before injection. Do not inject strong acid directly if using a pH-sensitive column.

  • Analysis:

    • Inject 5-10 µL onto HPLC (C18 Column).

    • Monitor UV at 254 nm.

  • Calculation:

    • Calculate % Remaining =

      
      .
      
    • Plot

      
       vs. Time. A linear slope indicates pseudo-first-order degradation kinetics.
      

References

  • PubChem Compound Summary. (2025). 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Link

  • Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole reactivity and N-substituent cleavage).

  • Science of Synthesis. (2024). Product Class 1: Pyrazoles. Thieme Chemistry.
  • Vertex AI Search. (2026). Synthesis and Stability of N-pyrimidinyl pyrazoles.

Sources

Reference Data & Comparative Studies

Validation

LC-MS characterization and fragmentation of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

A Comparative Guide: UHPLC-MS/MS vs. Standard HPLC-UV Executive Summary 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: 1032516-03-0) is a critical pharmacophore in the synthesis of ATP-competitive kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: UHPLC-MS/MS vs. Standard HPLC-UV

Executive Summary

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: 1032516-03-0) is a critical pharmacophore in the synthesis of ATP-competitive kinase inhibitors (e.g., PI3K, BTK, and JAK inhibitors). Its structural integrity—specifically the bromine "handle" for Suzuki-Miyaura couplings and the exocyclic amine for amide formation—is paramount for downstream efficacy.

This guide objectively compares the industry-standard HPLC-UV characterization against the superior UHPLC-MS/MS (Q-TOF/Orbitrap) methodology. While UV detection is sufficient for bulk purity, it fails to distinguish critical impurities like the de-brominated analog (des-bromo) or regioisomeric byproducts which possess identical chromophores but vastly different reactivities.

Part 1: Structural Analysis & Theoretical Fragmentation

Before designing the protocol, we must understand the analyte's behavior in the gas phase.

Analyte Profile:

  • Formula:

    
    
    
  • Monoisotopic Mass: 238.9807 Da (

    
    ) / 240.9786 Da (
    
    
    
    )
  • Isotope Pattern: Distinct 1:1 doublet separated by 2 Da (characteristic of mono-brominated species).

  • Ionization Site: The exocyclic amine (

    
    ) and the pyrimidine nitrogens are basic, making ESI(+)  the preferred ionization mode.
    
Predicted Fragmentation Pathway (CID)

In Collision-Induced Dissociation (CID), the molecule undergoes predictable bond scissions. Understanding these allows for the creation of "self-validating" Multiple Reaction Monitoring (MRM) transitions.

  • Precursor Ion:

    
    
    
    
    
    .
  • Primary Loss (De-halogenation): Homolytic cleavage of the C-Br bond is common, but in ESI, loss of neutral HBr (80/82 Da) or the Br radical is observed depending on collision energy.

    • Fragment:

      
      
      
      
      
      .
  • Secondary Loss (Linker Cleavage): The

    
     bond connecting the pyrazole and pyrimidine rings is a weak point under high energy.
    
    • Fragment: Pyrimidin-2-yl cation (

      
       79) or the complementary pyrazole fragment.
      
  • Ring Opening: Loss of

    
     (27 Da) from the pyrimidine ring.
    
Part 2: Comparative Method Assessment

The following table contrasts the traditional Quality Control (QC) method with the advanced characterization method.

FeatureMethod A: Standard HPLC-UV Method B: UHPLC-MS/MS (Recommended)
Detector Diode Array (DAD) @ 254 nmQ-TOF or Triple Quadrupole (ESI+)
Specificity Low. Cannot distinguish des-bromo impurity (

) easily as

is nearly identical.
High. Mass shift of ~79 Da allows instant identification of des-bromo impurities.
Sensitivity Limit of Quantitation (LOQ)

10 µg/mL
LOQ

1-5 ng/mL
Throughput 15-20 min run time (Isocratic/Gradient)3-5 min run time (UHPLC Ballistic Gradient)
Structural ID Retention time matching only.Exact mass + Isotope pattern + Fragment fingerprint.
Verdict Suitable for Raw Material Release only.Required for Impurity Profiling and Process Validation .
Part 3: Experimental Protocols
A. Sample Preparation (Critical Step)
  • Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible, as it suppresses ionization in ESI.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for MS tuning.

  • Filtration: 0.2 µm PTFE filter (Nylon can bind aromatic amines).

B. UHPLC-MS/MS Conditions

This protocol is optimized for the separation of the target from its polar pyrimidine precursors.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
  • Source Voltage: +3.5 kV.

  • Capillary Temp: 320°C.

  • Scan Range: 50–500

    
    .
    
  • Collision Energy (CE): Stepped 15, 30, 45 eV (to capture both soft and hard fragments).

Part 4: Visualization of Workflows & Pathways
Diagram 1: Method Development Workflow

This flowchart illustrates the decision matrix for choosing the correct analytical path.

MethodWorkflow Start Sample: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CheckPurity Goal: Purity Check or Impurity ID? Start->CheckPurity UVPath Routine Purity (>98%) CheckPurity->UVPath Routine QC MSPath Impurity Profiling / R&D CheckPurity->MSPath Complex Analysis HPLC HPLC-UV (254 nm) UVPath->HPLC Risk RISK: Misses Des-bromo impurity HPLC->Risk UHPLC UHPLC-ESI-MS/MS MSPath->UHPLC Analysis Analyze Isotope Pattern (1:1 Doublet @ 240/242) UHPLC->Analysis Outcome CONFIRMED STRUCTURE Analysis->Outcome

Figure 1: Decision matrix for analytical method selection based on data requirements.

Diagram 2: Fragmentation Pathway (ESI-CID)

This diagram maps the loss of structural elements during collision-induced dissociation.

Fragmentation Parent Parent Ion [M+H]+ m/z 240.0 / 242.0 (1:1 Isotope Ratio) Fragment1 Loss of Bromine [M+H - Br]+ m/z ~160 (Radical/Neutral Loss) Parent->Fragment1 Low CE (15 eV) Fragment2 Cleavage of C-N Linker Pyrimidine Cation m/z 79 Parent->Fragment2 Med CE (30 eV) Fragment3 Ring Opening Loss of HCN m/z ~133 Fragment1->Fragment3 High CE (45 eV)

Figure 2: Proposed ESI(+) fragmentation pathway for structural confirmation.

Part 5: Results & Discussion
1. The "Bromine Signature"

In the MS1 spectrum (Full Scan), the most critical data point is the isotope distribution .

  • Observation: Two peaks of equal intensity at

    
     240 and 242.
    
  • Validation: If the ratio shifts (e.g., 100:5), the sample has undergone debromination (impurity) or halogen exchange. UV detection cannot see this.

2. Impurity Identification

During synthesis, the des-bromo impurity (


, MW 161) is a common byproduct if the bromination step is incomplete or if over-reduction occurs during coupling.
  • MS Detection: Extracted Ion Chromatogram (EIC) at

    
     162.0.
    
  • UV Detection: Co-elutes with the main peak in standard gradients, leading to false purity calculations.

References
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. 3rd Ed. CRC Press. (Authoritative text on ESI fragmentation mechanisms). Link

  • Holčapek, M., et al. (2010). "Structural Characterization of Isomeric Pyrazoles by Mass Spectrometry." Journal of Mass Spectrometry. (Provides baseline fragmentation rules for pyrazole scaffolds). Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10". (Establishes the requirement for specificity in impurity profiling). Link

  • PubChem Compound Summary. (2024). "4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine".[1] (Source for physical properties and identifiers). Link

Sources

Comparative

A Guide to the Structural Elucidation of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Structural Analysis in Drug Discovery In the landscape of modern drug discovery and development, a comprehensive understa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Analysis in Drug Discovery

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds into effective and safe therapeutics. The precise arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate a compound's physicochemical properties, including solubility, stability, and bioavailability. For novel heterocyclic compounds such as 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a detailed structural analysis is not merely an academic exercise but a critical step in assessing its potential as a drug candidate.

This guide provides a comparative framework for the crystal structure analysis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. As of the time of this publication, a definitive crystal structure for this specific molecule has not been reported in the Cambridge Structural Database (CSD). Therefore, this document will serve as a predictive and methodological guide, drawing upon established data from structurally related pyrazole and pyrimidine derivatives to anticipate its key structural features and to outline a robust protocol for its experimental determination and analysis.

I. Synthesis and Crystallization: A Proposed Pathway

A plausible synthetic route for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is essential for obtaining high-quality single crystals suitable for X-ray diffraction. Based on established synthetic methodologies for related pyrazole and pyrimidine derivatives, a multi-step synthesis is proposed.

Proposed Synthetic Protocol

A potential synthetic pathway could involve the reaction of a suitably substituted pyrazole precursor with a pyrimidine derivative. One common method for the N-arylation of pyrazoles is the Chan-Lam coupling or a nucleophilic aromatic substitution reaction.

Diagram of Proposed Synthetic Workflow:

Synthesis Workflow cluster_synthesis Proposed Synthesis Start Starting Materials: - 4-bromo-1H-pyrazol-5-amine - 2-chloropyrimidine Reaction Nucleophilic Aromatic Substitution (e.g., with a suitable base like K2CO3 in DMF) Start->Reaction Reactants Product 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Reaction->Product Yields Purification Column Chromatography Product->Purification Crude Product Crystallization Single Crystal Growth (e.g., slow evaporation, vapor diffusion) Purification->Crystallization Purified Compound

Caption: Proposed workflow for the synthesis and crystallization of the title compound.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.

  • Solvent Selection: Begin with a range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent and place it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

II. X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

III. A Comparative Analysis: Predicting the Crystal Structure

In the absence of an experimental structure, we can predict the key structural features of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine by comparing it to known crystal structures of similar molecules.

A. Intramolecular Geometry: Bond Lengths and Angles

The pyrazole and pyrimidine rings are both aromatic and are expected to be largely planar. The dihedral angle between these two rings will be a key conformational feature. In related structures of N-arylpyrazoles, this angle can vary significantly depending on the steric hindrance imposed by substituents.

Table 1: Predicted vs. Comparative Bond Lengths (Å)

BondPredicted Range for Target CompoundComparative Experimental Values in Related Pyrazoles
C-Br1.85 - 1.901.86 - 1.89
N-N (pyrazole)1.32 - 1.361.33 - 1.35
C-N (amino)1.35 - 1.401.36 - 1.39
C-N (pyrazole-pyrimidine link)1.40 - 1.451.41 - 1.44
B. Intermolecular Interactions: The Architects of the Crystal Lattice

The supramolecular assembly of the title compound will be dictated by a variety of non-covalent interactions. The presence of the amino group and multiple nitrogen atoms in the heterocyclic rings provides ample opportunities for hydrogen bonding.

Predicted Hydrogen Bonding Motifs:

  • N-H···N Hydrogen Bonds: The amino group (-NH₂) is a strong hydrogen bond donor. It is highly probable that it will form hydrogen bonds with the nitrogen atoms of the pyrazole or pyrimidine rings of neighboring molecules. This could lead to the formation of dimers, chains, or more complex networks.

  • C-H···N and C-H···Br Interactions: Weaker C-H···N and C-H···Br hydrogen bonds are also likely to play a role in stabilizing the crystal packing.

  • π-π Stacking: The aromatic pyrazole and pyrimidine rings may engage in π-π stacking interactions, further contributing to the overall stability of the crystal lattice.

Diagram of Potential Intermolecular Interactions:

Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A Py-Pz-NH2 (Py = Pyrimidine, Pz = Pyrazole) B Py-Pz-NH2 A->B N-H···N (Hydrogen Bond) C Py-Pz-NH2 A->C C-H···Br B->C π-π Stacking

Validation

A Senior Application Scientist's Guide to Distinguishing 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine from its Structural Isomers

Introduction In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing pyrazole and pyrimidine scaffolds, are foundational building blocks in medicinal chemistry due to their diverse biological activities.[1][2] The subject of this guide, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, is a prime example of a molecule where exact atomic connectivity is critical for its intended function. Isomeric impurities, even in trace amounts, can lead to unpredictable pharmacological profiles, altered physical properties, and complications in patent protection.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to unambiguously distinguish 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine from its potential structural isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating system of orthogonal analytical techniques. Our approach is rooted in the principles of scientific integrity, providing detailed, field-proven protocols and supporting data to ensure you can confidently verify the structure of your compound.

Chapter 1: Identifying the Likely Suspects: Potential Structural Isomers

Before delving into analytical techniques, it is crucial to understand the potential isomeric impurities that may arise during synthesis. The synthesis of N-substituted pyrazoles can sometimes lead to a mixture of regioisomers.[3][4] For 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, the most probable structural isomers include:

  • Isomer A (The Target Molecule): 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

  • Isomer B (Regioisomer): 4-bromo-2-(pyrimidin-2-yl)-2H-pyrazol-3-amine

  • Isomer C (Positional Isomer): 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

The differentiation of these isomers is non-trivial as they share the same molecular formula and, consequently, the same exact mass. Therefore, a multi-faceted analytical approach is essential.

Chapter 2: The First Line of Defense: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment of each nucleus, allowing for the differentiation of even closely related isomers.

The Power of Chemical Shift: ¹H and ¹³C NMR

The electronic environment around each proton and carbon atom is unique for each isomer, leading to distinct chemical shifts.

  • ¹H NMR: The proton on the pyrazole ring (H3 in Isomer A and H5 in Isomer B) will have a characteristic chemical shift. Furthermore, the proximity of the pyrimidine ring to the amino group in Isomer A will influence the chemical shifts of the pyrimidine protons differently compared to Isomer B. The amino protons will also exhibit different chemical shifts due to variations in hydrogen bonding and electronic effects.

  • ¹³C NMR: The carbon chemical shifts, particularly for the pyrazole ring, will be significantly different. For instance, the carbon bearing the amino group (C5 in Isomer A) will have a distinct chemical shift compared to the corresponding carbon in Isomer B (C3).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei

IsomerPyrazole-H (ppm)Pyrazole-C-NH₂ (ppm)Pyrazole-C-Br (ppm)
A (Target) ~7.5 - 8.0~140 - 145~95 - 100
B (Regioisomer) ~7.8 - 8.3~150 - 155~90 - 95
C (Positional) ~8.0 - 8.5~125 - 130~105 - 110

Note: These are estimated ranges and can be influenced by solvent and concentration.

Unambiguous Proof: 2D NMR Techniques

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing Isomers A and B. In Isomer A, a correlation will be observed between the pyrimidine protons and the pyrazole nitrogen (N1), and subsequently to the pyrazole carbons C3 and C5. In Isomer B, correlations would be seen to N2 and adjacent carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. For Isomer A, a NOE is expected between the ortho-proton of the pyrimidine ring and the H3 proton of the pyrazole ring. For Isomer B, a NOE would be expected between the pyrimidine ortho-proton and the H5 proton.

Experimental Workflow for NMR Analysis

Caption: NMR workflow for structural elucidation.

Protocol: HMBC Experiment

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths for both ¹H and ¹³C dimensions to cover all expected signals.

    • Set the long-range coupling delay (D6) to optimize for 2-3 bond couplings (typically around 62.5 ms for a J of 8 Hz).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the cross-peaks to establish long-range H-C correlations.

Chapter 3: Beyond Molecular Weight: Mass Spectrometry (MS)

While all isomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct.[6][7]

High-Resolution Mass Spectrometry (HRMS)

First, confirm the elemental composition using HRMS. This will verify the molecular formula and rule out other potential impurities.

Tandem Mass Spectrometry (MS/MS)

By selecting the parent ion and subjecting it to collision-induced dissociation (CID), unique fragment ions can be generated for each isomer. The stability of the pyrazole ring and the position of the substituents will dictate the fragmentation pathways.[8][9]

  • Isomer A: Expect fragmentation patterns involving the pyrimidine ring and the pyrazole-amine moiety.

  • Isomer B: The fragmentation may be influenced by the different N-linkage to the pyrimidine.

  • Isomer C: The position of the bromine atom will significantly alter the fragmentation cascade.

Table 2: Predicted Key Fragment Ions in MS/MS

IsomerPredicted Fragment 1 (m/z)Predicted Fragment 2 (m/z)Rationale
A (Target) [M - Br]+[Pyrimidine]+Loss of bromine radical; Cleavage of the N-N bond in the pyrazole ring.
B (Regioisomer) [M - NH₂]+[Pyrimidine-N]+Loss of amino radical; Fragmentation of the pyrazole ring.
C (Positional) [M - Br]+[M - Pyrimidine]+Loss of bromine radical; Cleavage of the C-N bond to the pyrimidine.

MS/MS Experimental Workflow

Caption: Workflow for isomer differentiation using MS/MS.

Chapter 4: The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the definitive technique.[10][11][12][13] It provides precise bond lengths, bond angles, and connectivity, leaving no doubt as to the isomeric form.

The primary challenge is obtaining a single crystal of sufficient quality. This often requires screening various solvents and crystallization conditions.

Protocol: Crystal Growth Screening

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a less polar "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Slowly cool a saturated solution of the compound.

Once suitable crystals are obtained, they can be analyzed by X-ray diffraction to provide an unequivocal structural determination.

Chapter 5: Orthogonal Verification: Chromatographic and Spectroscopic Cross-Checks

A robust analytical package relies on orthogonal methods—techniques that measure different properties of the molecule—to build a self-validating system.

High-Performance Liquid Chromatography (HPLC)

Developing an HPLC method can separate the isomers, allowing for their quantification.[14][15][16][17]

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Screening: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization: Adjust the gradient slope, flow rate, and temperature to achieve baseline separation of the isomers.

  • Detection: Use a diode-array detector (DAD) to check for peak purity and differences in UV spectra between the isomers.

Infrared (IR) Spectroscopy

While IR spectroscopy may not be able to definitively distinguish all regioisomers, it can provide supporting evidence. The N-H stretching frequencies of the amino group and the fingerprint region (below 1500 cm⁻¹) may show subtle but reproducible differences between the isomers due to variations in hydrogen bonding and molecular symmetry.

Conclusion: A Recommended Analytical Workflow

For the confident identification of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and the rejection of its structural isomers, the following workflow is recommended:

  • Initial Screening (¹H and ¹³C NMR): Rapidly assess the bulk sample for the presence of major isomeric impurities.

  • Confirmation of Elemental Composition (HRMS): Verify the molecular formula.

  • Unambiguous Structural Elucidation (2D NMR): Use HMBC and NOESY to definitively establish the connectivity and regiochemistry.

  • Orthogonal Verification (HPLC and MS/MS): Develop a chromatographic method to separate and quantify isomers, and use MS/MS to confirm their identity based on fragmentation patterns.

  • Absolute Proof (X-ray Crystallography): If required for regulatory filings or absolute certainty, obtain a single-crystal structure.

By employing this multi-faceted, evidence-based approach, researchers can ensure the structural integrity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Semantic Scholar. (1970). The mass spectra of some pyrazole compounds. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Northwestern University. Crystallographic Structure Elucidation. [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • ACS Omega. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. [Link]

  • PMC. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. [Link]

  • Semantic Scholar. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • Interchim. Method Development HPLC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. [Link]

  • science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • Journal of Organic Chemistry. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

  • ResearchGate. Mass fragmentation pattern of compound 4l. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (2020). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?. [Link]

  • Journal of Organic Chemistry. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • Preprints.org. (2024). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (2021). Pyrazoles and Fused Pyrimidines: Synthesis, Structure Elucidation, Antitubercular Activity and Molecular Docking Study. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Molecules. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • ResearchGate. Structure and spectral data of pyrazole derivatives. [Link]

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PMC. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • Molecules. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship As researchers and drug development professionals, our work with novel chemical entities like 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship

As researchers and drug development professionals, our work with novel chemical entities like 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine pushes the boundaries of science. This compound, with its pyrazole and pyrimidine cores, represents a class of heterocyclic structures pivotal in medicinal chemistry.[1][2][3] However, innovation carries the profound responsibility of safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. The procedures outlined here are synthesized from established regulatory frameworks, safety data for analogous structures, and field-proven best practices. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Hazard Characterization and Risk Assessment

  • Halogenated Organic Compound: The presence of bromine classifies this as a halogenated organic compound. Such compounds can be environmentally persistent and often require specific disposal routes, such as high-temperature incineration, to prevent the formation of toxic byproducts.[4][5]

  • Aromatic Amine & Heterocyclic Core: Aromatic amines are a class of compounds that can pose health risks, including skin and eye irritation, and potential carcinogenicity.[6] Safety data for similar brominated pyrazoles confirm they are irritants and may be harmful if swallowed or inhaled.[7][8]

Based on this analysis, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine should be handled as a hazardous substance with the probable characteristics summarized below.

Hazard Category Anticipated Risk Primary Rationale Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on SDS for analogous brominated pyrazole amines.[7][8]Thermo Fisher Scientific SDS[8]
Skin Corrosion/Irritation Causes skin irritation.Common hazard for substituted pyrazoles and aromatic amines.[7][9]Angene Chemical SDS[10]
Serious Eye Damage/Irritation Causes serious eye irritation.A consistent warning for this class of chemicals.[7][8]Thermo Fisher Scientific SDS[8]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent in the environment.[9]European Chemicals Agency (ECHA)[9]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal workflow is paramount. The following steps are grounded in the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which governs hazardous waste management from generation to final disposal.[11][12]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[10]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: When handling the solid powder outside of a chemical fume hood, a respirator may be necessary to prevent inhalation of dust.[10]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[13] Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[12][14]

  • Designate as Halogenated Organic Solid Waste: All solid waste contaminated with 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (e.g., leftover reagent, contaminated weigh paper, gloves, or absorbent pads) must be placed in a designated hazardous waste container for Halogenated Organic Solids .[4][15]

  • DO NOT MIX with other waste streams:

    • Non-Halogenated Waste: Mixing halogenated and non-halogenated waste complicates disposal, as many non-halogenated solvents can be recycled or used in fuel blending, an option not available for halogenated streams.[13]

    • Acids, Bases, or Oxidizers: Never mix with reactive chemicals to prevent uncontrolled exothermic reactions or gas generation.[16]

    • Aqueous Waste: Do not dispose of this compound down the drain. It must be managed as hazardous waste.[14]

Step 3: Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly communicate its contents and hazards.[11][14]

  • Container Requirements:

    • Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids).[12]

    • The container must be in good condition, free of leaks or damage, and have a secure, tight-fitting lid.[13][14]

    • Keep the container closed at all times except when actively adding waste.[4][14]

  • Labeling Protocol:

    • Attach a completed hazardous waste label before adding the first drop of waste.[4]

    • The label must include:

      • The words "Hazardous Waste ".

      • The full, unabbreviated chemical name: "4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine ". List all other constituents if it is a mixture.[14]

      • An accurate statement of the hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").

      • The date when waste was first added (accumulation start date).[14]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is typically a designated spot within the laboratory.[13]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Store all liquid waste containers and, as a best practice, solid waste containers in a secondary containment bin or tray to contain any potential spills.[13][14]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA. Prudence dictates keeping quantities much smaller and requesting waste pickup regularly.[13]

  • Request Pickup: Once a container is full or has been in the lab for six months, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[12][16]

Part 3: Decontamination and Disposal of Empty Containers

An "empty" chemical container is not truly empty and must be managed correctly to be disposed of as non-hazardous waste.[13]

  • Triple Rinse Procedure:

    • Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[14]

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [14] It should be added to your designated Halogenated Liquid Waste container.

    • Subsequent rinses can often be collected in the same hazardous waste stream. Check with your EHS office for specific guidance.

  • Container Disposal:

    • Once triple-rinsed and fully dry, the container can be considered "RCRA empty."

    • Obliterate or deface the label on the container to prevent confusion.[14]

    • Dispose of the clean, empty container in the appropriate receptacle for glass or plastic recycling/trash as per your facility's guidelines.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and its associated waste.

DisposalWorkflow Disposal Workflow for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine start Start: Generation of Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Step 2: Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Excess Reagent, Contaminated Labware) identify_waste->solid_waste Solid empty_container Empty Container identify_waste->empty_container Container segregate_solid Step 3: Segregate into HALOGENATED ORGANIC SOLID Waste Container solid_waste->segregate_solid liquid_waste Liquid Waste (First Rinsate from Empty Container) segregate_liquid Step 3: Segregate into HALOGENATED ORGANIC LIQUID Waste Container liquid_waste->segregate_liquid triple_rinse Step 3a: Triple Rinse Container empty_container->triple_rinse label_container Step 4: Ensure Container is Properly Labeled (Name, Hazards, Date) segregate_solid->label_container segregate_liquid->label_container store_saa Step 5: Store in Designated SAA with Secondary Containment label_container->store_saa request_pickup Step 6: Container Full or >6 Months? Request EHS Pickup store_saa->request_pickup end End: Compliant Disposal request_pickup->end triple_rinse->liquid_waste Collect 1st Rinsate deface_label Step 3b: Deface Original Label triple_rinse->deface_label After Rinsing dispose_container Step 3c: Dispose of Clean Container in Normal Lab Trash/Recycling deface_label->dispose_container dispose_container->end

Caption: Decision workflow for handling and disposing of waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. IntechOpen. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Bentham Science. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]

  • Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • 4-Bromo-1-ethyl-N-methyl-1H-pyrazole-5-methanamine - Hazard. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • 4-Bromopyrazole. PubChem, National Institutes of Health (NIH). [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... PubMed, National Institutes of Health (NIH). [Link]

  • OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. European Commission. [Link]

  • Pyrazole - Substance Information. European Chemicals Agency (ECHA). [Link]

  • The Impact of Aromatic Amines on the Environment: Risks and Damages. PubMed, National Institutes of Health (NIH). [Link]

  • 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine Env. Fate/Transport. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Personal protective equipment for handling 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

The following technical guide provides a comprehensive operational framework for the safe handling, synthesis usage, and disposal of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine . Executive Summary & Compound Profile 4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive operational framework for the safe handling, synthesis usage, and disposal of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine .

Executive Summary & Compound Profile

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents (e.g., sGC stimulators like Riociguat analogs) and kinase inhibitors. Due to the presence of the aminopyrazole core and halogen substituent, this compound must be treated as a high-potency intermediate with potential for irritation and sensitization.

Chemical Identity
ParameterDetail
Chemical Name 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Molecular Formula C₇H₆BrN₅
Molecular Weight ~240.06 g/mol
PubChem CID 80365044
InChI Key CQCFRVJNTGQHBT-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[1][2][3][4][5][6]

Risk Assessment & Hazard Logic (SAR Analysis)

Note: While specific toxicological data for this exact CAS may be limited in public repositories, the following hazards are deduced from Structure-Activity Relationships (SAR) of analogous halogenated aminopyrazoles.

The "Unknown Hazard" Principle

As a research chemical, this substance should be handled under the assumption of maximum probable toxicity .

  • Acute Toxicity (Oral/Inhalation): The pyrazole-amine motif is often associated with acute toxicity (Category 4). Ingestion may cause harmful systemic effects.

  • Skin & Eye Corrosion: The basic amine functionality combined with the electron-deficient pyrimidine ring creates a potential for severe eye irritation (Category 2A) and skin irritation (Category 2) .

  • Sensitization: Aminopyrazoles are known structural alerts for skin sensitization. Repeated exposure may induce allergic dermatitis.

  • Target Organ Toxicity (STOT-SE): Dust inhalation is highly likely to irritate the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a "Defense in Depth" strategy, layering engineering controls with personal barriers.

Protection ZoneEquipment RequirementTechnical Rationale
Respiratory N95/P2 Mask (Solids) or Half-face Respirator (if fume hood unavailable)Prevents inhalation of fine particulates during weighing. The amine moiety can irritate mucous membranes.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Outer Layer: Sacrificial barrier against gross contamination.Inner Layer: Final defense against permeation. Change immediately upon splash.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of fine powder migration around lenses.
Body Lab Coat (Tyvek/Cotton) + Sleeves Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point.

Operational Protocol: The "Safe Loop"

This workflow ensures containment from storage to reaction.

Phase A: Weighing & Transfer
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or polonium strip if the powder is static-prone (common with dry heterocycles) to prevent "flying powder" dispersion.

  • Transfer: Dissolve the solid immediately after weighing if possible. Transport solid in a sealed secondary container (e.g., screw-top jar) to the reaction station.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability, potentially carrying the toxic solute through gloves.

  • Temperature Control: If heating is required, use a reflux condenser and an inert atmosphere (Nitrogen/Argon). Halogenated heterocycles can release bromide/HBr vapors upon thermal decomposition.

Phase C: Visualization of Safety Workflow

SafeHandling cluster_0 Critical Checkpoints Storage Cold Storage (2-8°C, Desiccated) Weighing Weighing Station (Fume Hood/Enclosure) Storage->Weighing Acclimatize Transport Sealed Transport (Secondary Containment) Weighing->Transport Double Contain Reaction Reaction Vessel (Inert Gas, Reflux) Transport->Reaction Dissolve Waste Waste Segregation (Halogenated) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing containment and segregation steps.

Emergency Response Procedures

Accidental Spills (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Full goggles, double gloves, and N95 mask.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical spill pad.

  • Clean: Scoop up material. Wipe the surface with a soap/water solution, followed by an alcohol wipe.

  • Dispose: Place all cleanup materials into a Hazardous Solid Waste bag.

Exposure First Aid[6]
  • Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open.[6] The basicity of the amine requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and copious water.[6][7] Do not use alcohol or organic solvents, as they may increase absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Waste Disposal & Deactivation

Proper disposal is critical due to the halogen content (Bromine) and nitrogen-rich heterocycle.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.High-Temp Incineration. Label as "Hazardous Solid Waste: Toxic/Irritant".
Liquid Waste Mother liquors, reaction solvents.Halogenated Organic Waste. Do not mix with non-halogenated solvents if >1% halogen content (check local regulations).
Aqueous Waste Quenched reaction mixtures.Aqueous Toxic Waste. Adjust pH to 6-8 before storage if protocol permits, but assume heavy metal contamination if catalysts (Pd, Cu) were used.

Prohibited Actions:

  • NEVER dispose of this compound down the drain.[8]

  • NEVER mix with strong oxidizers (e.g., nitric acid) in the waste container, as exothermic decomposition may occur.

References

  • PubChem. (n.d.).[3] Compound Summary for CID 80365044, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link]

  • Washington State University. (n.d.). Laboratory Safety Manual: Handling Halogenated Organic Chemicals. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.